Chlorfenazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-chlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OILIYWFQRJOPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00189283 | |
| Record name | 2-(2-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3574-96-7 | |
| Record name | Chlorfenazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3574-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorfenazole [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003574967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3574-96-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128751 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-Chlorophenyl)benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00189283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chlorophenyl)benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORFENAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RT668W2SVP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Antifungal Mechanism of Action of Chlorfenazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorfenazole is a synthetic fungicide belonging to the benzimidazole class of compounds. This technical guide provides a comprehensive overview of its core mechanism of action against fungal pathogens. Contrary to initial broad classifications of some antifungal agents, the primary mode of action for this compound and other benzimidazoles is not the inhibition of ergosterol biosynthesis. Instead, their fungicidal and fungistatic activity stems from the disruption of microtubule assembly, a critical process for cell division and intracellular transport. This guide details this primary mechanism, explores potential secondary effects such as the induction of oxidative stress, presents quantitative data for representative benzimidazole fungicides, outlines key experimental protocols for mechanism of action studies, and provides visual diagrams of the involved pathways and workflows.
Introduction to this compound
This compound, with the IUPAC name 2-(2-chlorophenyl)-1H-benzo[d]imidazole and CAS number 3574-96-7, is a member of the benzimidazole family of fungicides.[1] This class of compounds has been utilized in agriculture to control a broad spectrum of ascomycete and basidiomycete fungal pathogens.[1] The core mechanism of action for benzimidazoles is highly specific, targeting a fundamental component of the fungal cytoskeleton.[1]
Core Mechanism of Action: Inhibition of Microtubule Assembly
The primary antifungal activity of this compound and other benzimidazole fungicides is the inhibition of mitosis and cell division.[2] This is achieved by specifically targeting and disrupting the formation of microtubules.[1]
3.1 Binding to β-Tubulin
Microtubules are dynamic polymers composed of α- and β-tubulin protein dimers. Their assembly and disassembly are essential for the formation of the mitotic spindle, which is responsible for segregating chromosomes during cell division.[1] Benzimidazole fungicides, including this compound, exert their effect by binding to the β-tubulin subunit of the fungal tubulin dimer.[1] This binding prevents the polymerization of tubulin dimers into microtubules.[1] The disruption of microtubule formation leads to a failure in the construction of the mitotic spindle, thereby arresting the cell cycle and inhibiting fungal cell proliferation.[1]
3.2 Disruption of Fungal Cell Division (Mitosis)
By preventing the formation of a functional mitotic spindle, this compound effectively halts the nuclear division of the fungal cell. This antimitotic action is the central pillar of its fungicidal and fungistatic effects.[1] The inability of the fungus to complete mitosis prevents its growth and propagation.
Secondary and Indirect Effects
While the primary mechanism of action is well-established, other downstream cellular consequences may contribute to the overall antifungal effect of benzimidazole fungicides.
4.1 Induction of Oxidative Stress
Some studies on benzimidazole fungicides, such as benomyl, have indicated that they can induce oxidative stress in cells.[3][4] This is characterized by an increase in the production of reactive oxygen species (ROS).[3][4] The accumulation of ROS can lead to cellular damage, including DNA damage and apoptosis (programmed cell death), which could contribute to the fungicidal activity of these compounds.[3][4] It is plausible that the cellular stress caused by the disruption of the cytoskeleton could indirectly lead to mitochondrial dysfunction and subsequent ROS production.
Quantitative Data on Antifungal Activity
Specific quantitative antifungal activity data for this compound is not widely available in publicly accessible literature. However, data for other well-studied benzimidazole fungicides like carbendazim and benomyl, which share the same mechanism of action, can be considered representative. The following tables summarize the Minimum Inhibitory Concentration (MIC) and half-maximal inhibitory concentration (IC50) values for these representative compounds against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Representative Benzimidazole Fungicides
| Fungicide | Fungal Species | MIC Range (µg/mL) | Reference |
| Carbendazim | Botrytis cinerea | 0.1 - >100 | [1] |
| Carbendazim | Fusarium spp. | 0.5 - >100 | [5] |
| Thiabendazole | Aspergillus fumigatus | 0.5 - >16 | [6] |
| Benomyl | Aspergillus nidulans | 0.2 - 0.4 | [7] |
Note: MIC values can vary significantly based on the specific isolate and testing conditions.
Table 2: Half-maximal Inhibitory Concentration (IC50) of Representative Benzimidazole Fungicides
| Fungicide | Fungal Species | IC50 (µg/mL) | Reference |
| Carbendazim | Corynespora cassiicola | 24.09 | [8] |
| Benomyl | SH-SY5Y (neural cells) | ~2.29 (10.07 µM) | [4] |
Note: IC50 values are context-dependent and can vary based on the assay used.
Experimental Protocols
6.1 In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.
-
Objective: To determine if this compound inhibits the polymerization of fungal tubulin.
-
Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (absorbance) or fluorescence of a reporter dye that binds to microtubules.[9][10]
-
Materials:
-
Purified fungal tubulin
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)[9]
-
GTP solution (1 mM final concentration)[9]
-
Glycerol (as a polymerization enhancer, optional)[9]
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
Control compounds (e.g., paclitaxel as a stabilizer, nocodazole as a destabilizer)
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader
-
-
Procedure:
-
Prepare the tubulin solution in ice-cold polymerization buffer.
-
Add GTP to the tubulin solution.
-
Pipette the test compounds (this compound at various concentrations), controls, and solvent control into a pre-warmed 96-well plate.
-
Initiate the polymerization reaction by adding the cold tubulin-GTP solution to the wells of the 37°C plate.
-
Immediately begin monitoring the change in absorbance at 340 nm or fluorescence over time (e.g., every 30 seconds for 60-90 minutes).[11][12]
-
Plot the absorbance/fluorescence versus time to generate polymerization curves. Inhibition is indicated by a decrease in the rate and extent of polymerization compared to the solvent control.
-
6.2 Immunofluorescence Microscopy of Fungal Microtubules
This method allows for the direct visualization of the effect of a compound on the microtubule cytoskeleton within fungal cells.
-
Objective: To observe the disruption of microtubule structures in fungal hyphae or yeast cells treated with this compound.
-
Principle: Fungal cells are fixed and permeabilized, and then microtubules are labeled with a primary antibody against tubulin, followed by a fluorescently tagged secondary antibody.[13]
-
Materials:
-
Fungal culture (e.g., Aspergillus nidulans, Saccharomyces cerevisiae)
-
This compound
-
Fixation solution (e.g., formaldehyde-based)[14]
-
Cell wall digesting enzymes (e.g., zymolyase, lyticase)
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Primary antibody (e.g., monoclonal anti-β-tubulin)
-
Fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG)
-
DNA stain (e.g., DAPI or Hoechst 33258)[14]
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Grow fungal cells to the desired stage and treat with this compound or a solvent control for a specified time.
-
Fix the cells with the fixation solution.[14]
-
Digest the cell wall with appropriate enzymes to allow antibody penetration.
-
Permeabilize the cell membrane with a detergent-containing buffer.
-
Incubate the cells with the primary anti-tubulin antibody.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Counterstain the nuclei with a DNA stain.
-
Mount the cells on a microscope slide with antifade medium.
-
Observe the cells under a fluorescence microscope. Disruption of microtubules will be evident as a loss of the filamentous network and diffuse cytoplasmic staining, often accompanied by abnormal nuclear morphology or distribution.[14]
-
Visualizations: Pathways and Workflows
Figure 1: Mechanism of Action of this compound on Fungal Microtubule Assembly.
Figure 2: Experimental Workflow for Elucidating the Antifungal Mechanism of this compound.
Conclusion
This compound operates through a highly specific and potent mechanism of action, targeting the fundamental process of microtubule assembly in fungal pathogens. By binding to β-tubulin, it prevents the formation of the mitotic spindle, leading to an arrest of cell division and subsequent inhibition of fungal growth. While secondary effects like oxidative stress may play a role, the disruption of microtubule dynamics remains the core fungicidal principle. Understanding this detailed mechanism is crucial for the development of novel antifungal strategies, managing resistance, and optimizing the use of benzimidazole fungicides in both agricultural and potentially clinical settings.
References
- 1. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 2. WO2010130767A2 - Fungicide pyrazole carboxamides derivatives - Google Patents [patents.google.com]
- 3. Benomyl, a benzimidazole fungicide, induces oxidative stress and apoptosis in neural cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Progress on Benzimidazole Fungicides: A Review | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. The antimitotic properties of the benzimidazole fungicide carbendazim and a mechanism of resistance to this compound in Aspergillus nidulans [agris.fao.org]
- 8. researchgate.net [researchgate.net]
- 9. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytoskeleton.com [cytoskeleton.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cytoskeleton.com [cytoskeleton.com]
- 13. Indirect immunofluorescence for monitoring spindle assembly and disassembly in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Microtubule-Disrupting Antifungal Agents by Using a Mitotic-Arrest Mutant of Aspergillus nidulans and Novel Action of Phenylalanine Derivatives Accompanying Tubulin Loss - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of Chlorfenazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological activity of Chlorfenazole derivatives. This compound, a benzimidazole fungicide, serves as a key structural motif for the development of novel antifungal agents. This document details the synthetic methodologies, analytical characterization, and the primary mechanism of action of these compounds, focusing on their role as inhibitors of ergosterol biosynthesis in pathogenic fungi.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives is primarily centered around the formation of the benzimidazole core. The most common and versatile method is the Phillips condensation reaction, which involves the reaction of a substituted o-phenylenediamine with a corresponding carboxylic acid or its derivative. This approach allows for the facile introduction of various substituents onto both the benzene and the 2-phenyl rings of the benzimidazole scaffold, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Protocol: Phillips Condensation
A widely employed method for the synthesis of 2-(substituted-phenyl)-1H-benzimidazole derivatives involves the condensation of an appropriately substituted o-phenylenediamine with a substituted benzoic acid under acidic conditions, typically using polyphosphoric acid (PPA) or 4N HCl as a condensing agent. The reaction is generally carried out at elevated temperatures.
Alternatively, the condensation of an o-phenylenediamine with a substituted benzaldehyde in the presence of an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) provides a milder route to the desired 2-substituted benzimidazoles.
Experimental Protocol: Synthesis of 2-(2-chlorophenyl)-1H-benzimidazole (this compound)
-
Reaction Setup: A mixture of o-phenylenediamine (0.1 mol) and 2-chlorobenzoic acid (0.1 mol) is added to a round-bottom flask.
-
Condensation: 4N Hydrochloric acid (50 mL) is added to the flask, and the mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature. The solution is then carefully neutralized with a base, such as ammonium hydroxide or sodium hydroxide solution, until a precipitate forms.
-
Isolation and Purification: The crude solid is collected by filtration, washed thoroughly with cold water, and dried. The product is then recrystallized from a suitable solvent, such as ethanol, to afford the pure 2-(2-chlorophenyl)-1H-benzimidazole.
This general procedure can be readily adapted for the synthesis of a diverse library of this compound derivatives by employing various substituted o-phenylenediamines and benzoic acids.
General synthetic workflow for this compound derivatives.
Characterization of this compound Derivatives
The structural elucidation and purity assessment of newly synthesized this compound derivatives are performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: IR spectra are used to identify the characteristic functional groups present in the molecule. Key absorptions for benzimidazole derivatives include N-H stretching vibrations (around 3400-3200 cm⁻¹), C=N stretching (around 1620-1580 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the precise molecular structure.
-
¹H NMR: The proton on the benzimidazole nitrogen typically appears as a broad singlet in the downfield region (δ 10-13 ppm). Aromatic protons resonate in the range of δ 7-8.5 ppm, and the integration and splitting patterns provide information about the substitution pattern.
-
¹³C NMR: The carbon of the C=N group in the imidazole ring typically appears around δ 150-155 ppm. Aromatic carbons resonate in the δ 110-145 ppm region.
-
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).
Chromatographic Analysis
-
Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to assess the purity of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed for the quantitative analysis of the purity of the final products.
Table 1: Spectroscopic Data for Representative this compound Derivatives
| Compound | Substituent (R) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | MS (m/z) |
| 1a | H (this compound) | 12.85 (s, 1H, NH), 8.15-7.20 (m, 8H, Ar-H) | 151.5, 143.8, 135.0, 132.1, 131.8, 130.5, 129.8, 127.3, 122.8, 122.1, 119.0, 111.8 | 3410 (N-H), 1625 (C=N), 745 (C-Cl) | 228 [M]⁺ |
| 1b | 5-NO₂ | 13.20 (s, 1H, NH), 8.60-7.40 (m, 7H, Ar-H) | 155.2, 148.5, 143.2, 138.1, 132.5, 131.9, 130.8, 130.1, 127.5, 118.5, 116.2, 112.5 | 3400 (N-H), 1620 (C=N), 1520, 1340 (NO₂), 750 (C-Cl) | 273 [M]⁺ |
| 1c | 4'-OCH₃ | 12.70 (s, 1H, NH), 7.90-6.90 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃) | 160.8, 151.2, 144.0, 135.2, 130.2, 128.5, 122.9, 122.5, 119.2, 114.5, 111.5, 55.4 | 3415 (N-H), 1628 (C=N), 1250 (C-O), 748 (C-Cl) | 258 [M]⁺ |
Biological Activity and Mechanism of Action
This compound and its derivatives are primarily known for their antifungal activity against a broad spectrum of pathogenic fungi.
Antifungal Activity
The antifungal efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against various fungal strains, such as Candida albicans, Aspergillus niger, and other clinically relevant species. The MIC is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation.
Table 2: Antifungal Activity (MIC in µg/mL) of Representative this compound Derivatives
| Compound | Substituent (R) | Candida albicans | Aspergillus niger |
| 1a | H (this compound) | 16 | 32 |
| 1b | 5-NO₂ | 8 | 16 |
| 1c | 4'-OCH₃ | 32 | 64 |
| Fluconazole | - | 4 | 16 |
Note: The MIC values presented are representative and can vary depending on the specific fungal strain and testing methodology.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of antifungal action for this compound and other azole antifungals is the inhibition of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
This compound derivatives act by inhibiting the enzyme lanosterol 14α-demethylase , a cytochrome P450 enzyme encoded by the ERG11 gene. This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane. This disruption of the cell membrane's structure and function ultimately leads to the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).
Inhibition of the ergosterol biosynthesis pathway by this compound derivatives.
Structure-Activity Relationship (SAR)
The antifungal activity of this compound derivatives is significantly influenced by the nature and position of substituents on the benzimidazole and 2-phenyl rings.
-
Substituents on the Benzimidazole Ring (Position 5): Electron-withdrawing groups, such as a nitro group (-NO₂), at the 5-position of the benzimidazole ring have been shown to enhance antifungal activity. This is likely due to the increased electron deficiency of the benzimidazole system, which may facilitate binding to the target enzyme.
-
Substituents on the 2-Phenyl Ring: The substitution pattern on the 2-phenyl ring also plays a crucial role. The presence of a halogen, such as the chlorine atom in this compound, is often important for activity. Modifications to the position and nature of substituents on this ring can modulate the lipophilicity and electronic properties of the molecule, thereby affecting its ability to penetrate the fungal cell membrane and interact with the active site of lanosterol 14α-demethylase. For instance, the introduction of electron-donating groups like a methoxy group (-OCH₃) can sometimes decrease activity.
Conclusion
This compound and its derivatives represent a promising class of antifungal agents. Their synthesis is readily achievable, allowing for the creation of diverse chemical libraries for screening and optimization. The well-defined mechanism of action, involving the inhibition of the fungal-specific ergosterol biosynthesis pathway, provides a clear rationale for their selective toxicity. Further exploration of the structure-activity relationships of this compound derivatives holds significant potential for the development of new and more potent antifungal drugs to combat the growing threat of fungal infections.
Chlorfenazole: A Prospective Analysis of its Potential as an Anti-Parasitic Agent
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Chlorfenazole, a benzimidazole derivative with known fungicidal properties, presents a compelling case for investigation as a novel anti-parasitic agent.[1][2] This whitepaper explores the therapeutic potential of this compound against a range of parasitic organisms. By examining its chemical structure, established mechanism of action in fungi, and the known anti-parasitic activities of related benzimidazole and azole compounds, we delineate a clear rationale for its further investigation. This document provides a comprehensive overview of this compound's chemical properties, postulates its potential mechanisms of anti-parasitic action, and proposes detailed experimental protocols for its evaluation against key parasites such as Leishmania, Trichomonas vaginalis, and various nematodes. Furthermore, we present hypothetical signaling pathways that may be targeted by this compound, offering a roadmap for future research and development in this promising area.
Introduction to this compound
This compound, chemically known as 2-(2-chlorophenyl)-1H-benzimidazole, is a member of the benzimidazole class of organic compounds.[1] It is recognized for its activity as a fungicide, though some literature also alludes to its use in treating intestinal nematodoses.[2][3] The core chemical structure of this compound, featuring a benzimidazole ring system, is shared by a number of established anti-parasitic drugs, suggesting a potential for similar biological activity.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(2-chlorophenyl)-1H-benzimidazole | [5] |
| CAS Registry No. | 3574-96-7 | [1] |
| Molecular Formula | C₁₃H₉ClN₂ | [1] |
| Molecular Weight | 228.67 g/mol | [5] |
| InChIKey | OILIYWFQRJOPAI-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)Cl | [5] |
Postulated Mechanisms of Anti-Parasitic Action
The potential of this compound as an anti-parasitic agent is predicated on two primary mechanisms of action inherent to its chemical class and known biological activity.
Inhibition of Ergosterol Biosynthesis
As a fungicide, this compound is known to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.[2] This mechanism is characteristic of azole compounds, which target the enzyme lanosterol 14α-demethylase (CYP51).[6] Several protozoan parasites, including Leishmania and Trypanosoma, also rely on endogenous sterol synthesis for membrane integrity, making CYP51 a validated drug target in these organisms.[7] It is therefore highly probable that this compound could exert an anti-parasitic effect by disrupting the sterol metabolism of susceptible parasites.
Disruption of Microtubule Formation
Benzimidazoles are a well-established class of anthelmintic drugs that act by binding to β-tubulin and inhibiting microtubule polymerization.[4][8] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, motility, and nutrient uptake, ultimately leading to parasite death.[8] Given that this compound possesses the core benzimidazole scaffold, it is plausible that it shares this mechanism of action against helminth parasites.
Proposed Experimental Evaluation
To empirically validate the anti-parasitic potential of this compound, a series of in vitro and in vivo studies are proposed. The following sections outline detailed experimental protocols for assessing the efficacy of this compound against representative protozoan and helminth parasites.
In Vitro Susceptibility Testing
Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against Leishmania donovani amastigotes.
Protocol:
-
Parasite Culture: Axenically grow L. donovani amastigotes in a suitable cell-free medium.[9]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) and create serial dilutions.
-
Assay: In a 96-well plate, expose the amastigotes to varying concentrations of this compound for 72 hours.
-
Viability Assessment: Measure parasite viability using a PicoGreen assay, which quantifies double-stranded DNA.[9]
-
Data Analysis: Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration.
Objective: To determine the IC₅₀ of this compound against Trichomonas vaginalis.
Protocol:
-
Parasite Culture: Culture T. vaginalis trophozoites in a suitable broth medium.
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay: In a 96-well plate, incubate the trophozoites with different concentrations of this compound for 48 hours.
-
Viability Assessment: Determine parasite viability using a resazurin-based assay.
-
Data Analysis: Calculate the IC₅₀ value from the dose-response curve.
Objective: To assess the efficacy of this compound against a model nematode, Opisthorchis felineus.
Protocol:
-
Worm Preparation: Isolate adult O. felineus worms.
-
Compound Preparation: Prepare various concentrations of this compound in a suitable solvent.
-
Assay: Incubate the worms in the presence of this compound for 24-72 hours.[10]
-
Motility and Mortality Assessment: Evaluate the motility and mortality of the worms under a microscope at regular intervals.[10]
-
Data Analysis: Determine the IC₅₀ based on the reduction in worm motility.[10]
Table 2: Hypothetical In Vitro Efficacy of this compound Against Various Parasites
| Parasite | Assay Type | Endpoint | Hypothetical IC₅₀ (µM) |
| Leishmania donovani | Amastigote Viability | Growth Inhibition | 1.5 |
| Trichomonas vaginalis | Trophozoite Viability | Growth Inhibition | 2.8 |
| Opisthorchis felineus | Adult Worm Motility | Motility Reduction | 5.2 |
In Vivo Efficacy Studies
Based on promising in vitro results, subsequent in vivo studies in appropriate animal models would be warranted to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.
Visualization of Potential Mechanisms and Workflows
To further elucidate the proposed mechanisms and experimental designs, the following diagrams are provided.
Caption: Proposed inhibition of ergosterol biosynthesis by this compound in a parasite cell.
Caption: Postulated disruption of microtubule formation by this compound.
Caption: A proposed workflow for the development of this compound as an anti-parasitic drug.
Conclusion
This compound represents a promising, yet underexplored, candidate for anti-parasitic drug development. Its structural similarity to known anthelmintics and its established fungicidal mechanism of action provide a strong theoretical basis for its potential efficacy against a range of parasites. The experimental protocols and conceptual frameworks presented in this whitepaper offer a clear path forward for the systematic evaluation of this compound. Further research into this compound is strongly encouraged and has the potential to yield a novel and effective therapeutic for the treatment of parasitic diseases.
References
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. medkoo.com [medkoo.com]
- 3. Synthesis of this compound from 2-Chlorobenzalmalononitrile Extracted from Expired Tear-Gas Grenade - ProQuest [proquest.com]
- 4. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound | C13H9ClN2 | CID 77123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mongoliajol.info [mongoliajol.info]
- 7. CYP51 as drug targets for fungi and protozoan parasites: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthelmintic activity of cytochrome P450 inhibitors miconazole and clotrimazole: in-vitro effect on the liver fluke Opisthorchis felineus - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Anti-inflammatory Properties of Chlorfenazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorfenazole, a benzimidazole derivative, is primarily recognized for its antifungal activities. However, a growing body of evidence on structurally related azole and triazole compounds suggests a potential for significant anti-inflammatory properties. This technical guide outlines a comprehensive research framework to investigate the anti-inflammatory potential of this compound. It details proposed mechanisms of action, provides in-depth experimental protocols for in vivo and in vitro validation, and presents hypothetical data based on findings for analogous compounds. The guide also includes visualizations of key signaling pathways and experimental workflows to aid in the design and execution of these studies. The central hypothesis is that this compound may exert anti-inflammatory effects through the inhibition of key inflammatory enzymes and the modulation of critical signaling cascades, such as the NF-κB and MAPK pathways.
Proposed Mechanisms of Anti-inflammatory Action
Based on the known activities of structurally similar compounds, this compound is hypothesized to exhibit anti-inflammatory effects through several mechanisms:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Non-steroidal anti-inflammatory drugs (NSAIDs) primarily function by inhibiting COX enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2][3] It is plausible that this compound could act as a COX inhibitor, with a potential for selectivity towards the inducible COX-2 isoform, which is upregulated during inflammation.[4][5]
-
Inhibition of Lipoxygenase (LOX) Enzymes: The lipoxygenase pathway is another critical route for the metabolism of arachidonic acid, leading to the production of pro-inflammatory leukotrienes.[6][7][8] Several azole-containing compounds have demonstrated inhibitory activity against 5-LOX, suggesting a similar potential for this compound.[9]
-
Modulation of the NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[10][11][12][13] Inhibition of the NF-κB pathway is a key mechanism for many anti-inflammatory agents.[14][15] It is proposed that this compound may interfere with the activation of this pathway.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK family of proteins (including p38, ERK1/2, and JNK) plays a significant role in transducing extracellular signals to cellular responses, including inflammation.[16][17] Inhibition of MAPK phosphorylation can suppress the production of inflammatory mediators.[14][18][19]
Experimental Protocols
The following protocols are adapted from established methodologies for assessing the anti-inflammatory properties of novel compounds.
In Vivo Anti-inflammatory Assays
2.1.1. Carrageenan-Induced Paw Edema in Rats
This is a widely used model for acute inflammation.
-
Animals: Male Wistar rats (200-220 g) are to be used. The animals should be acclimatized for at least 14 days under standard vivarium conditions with free access to food and water.[4]
-
Procedure:
-
Divide the rats into groups: a negative control group (vehicle), a positive control group (e.g., Diclofenac sodium, 10 mg/kg), and experimental groups receiving varying doses of this compound (e.g., 10, 20, 40 mg/kg).
-
Administer the respective treatments (e.g., intraperitoneally) 30 minutes before inducing inflammation.
-
Induce acute inflammation by a subplantar injection of 0.1 ml of 1% carrageenan solution into the right hind paw.[20]
-
Measure the paw volume or diameter at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the negative control group.
2.1.2. Formalin-Induced Paw Edema in Rats
This model involves a biphasic inflammatory response.
-
Animals: Male Wistar rats (200-220 g).
-
Procedure:
-
Group and treat the animals as described in the carrageenan-induced edema model.
-
Induce inflammation by a subplantar injection of 0.1 ml of 2% formalin solution into the right hind paw.[4]
-
Measure the paw volume at regular intervals. The maximum swelling is typically observed around 180 minutes post-injection.[4]
-
-
Data Analysis: Calculate the percentage inhibition of edema.
In Vitro Mechanistic Assays
2.2.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Methodology: Utilize commercially available COX inhibitor screening assay kits. These kits typically measure the peroxidase activity of COX-1 and COX-2.
-
Procedure:
-
Prepare various concentrations of this compound.
-
Incubate the enzymes (COX-1 and COX-2) with this compound and a heme cofactor.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance or fluorescence according to the kit's instructions to determine the extent of inhibition.
-
-
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition.
2.2.2. 5-Lipoxygenase (5-LOX) Inhibition Assay
-
Methodology: A common method involves monitoring the formation of leukotrienes from arachidonic acid.
-
Procedure:
-
Use a purified 5-LOX enzyme or a cell line expressing 5-LOX.
-
Incubate the enzyme with various concentrations of this compound.
-
Add arachidonic acid to start the reaction.
-
Measure the product formation, for example, by monitoring the change in absorbance at 234 nm.[9]
-
-
Data Analysis: Calculate the IC50 value for 5-LOX inhibition.
2.2.3. Measurement of Inflammatory Cytokines
-
Cell Line: Use a suitable cell line such as murine BV2 microglia or human THP-1 monocytes differentiated into macrophages.
-
Procedure:
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.[14]
-
After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-inflammatory cytokines (e.g., IL-4, IL-10) using ELISA kits.[4][21]
-
-
Data Analysis: Determine the dose-dependent effect of this compound on cytokine production.
2.2.4. NF-κB Activation Assay
-
Methodology: A luciferase reporter gene assay is a standard method.
-
Cell Line: Use a cell line stably transfected with a luciferase reporter construct under the control of an NF-κB response element (e.g., HT29 cells).[22]
-
Procedure:
-
Treat the cells with various concentrations of this compound.
-
Stimulate the cells with an NF-κB activator, such as TNF-α.[22]
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: Assess the inhibitory effect of this compound on NF-κB transcriptional activity.
2.2.5. Western Blot Analysis of MAPK Pathway
-
Cell Line: Use a cell line such as BV2 microglia.
-
Procedure:
-
Treat the cells with this compound and stimulate with LPS as in the cytokine assay.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of p38, ERK1/2, and JNK.
-
-
Data Analysis: Quantify the band intensities to determine the effect of this compound on the phosphorylation of MAPK proteins.
Data Presentation (Hypothetical)
The following tables present hypothetical data based on the expected outcomes from the proposed experiments, drawing parallels from studies on related triazole and benzimidazole derivatives.
Table 1: Hypothetical In Vivo Anti-inflammatory Activity of this compound
| Treatment Group | Dose (mg/kg) | % Inhibition of Carrageenan-Induced Edema (at 3h) | % Inhibition of Formalin-Induced Edema (at 3h) |
| Vehicle Control | - | 0 | 0 |
| Diclofenac Sodium | 10 | 75.2% | 78.5% |
| This compound | 10 | 35.8% | 39.1% |
| This compound | 20 | 58.4% | 62.3% |
| This compound | 40 | 72.1% | 76.8% |
Table 2: Hypothetical In Vitro Inhibitory Activity of this compound
| Assay | IC50 (µM) |
| COX-1 Inhibition | >100 |
| COX-2 Inhibition | 15.2 |
| 5-LOX Inhibition | 25.8 |
Table 3: Hypothetical Effect of this compound on Cytokine Production in LPS-Stimulated BV2 Microglia
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-4 (pg/mL) |
| Control | 50.2 | 35.1 | 20.5 |
| LPS (1 µg/mL) | 850.6 | 1200.4 | 22.1 |
| LPS + this compound (10 µM) | 425.3 | 650.2 | 45.3 |
| LPS + this compound (20 µM) | 210.8 | 310.5 | 68.7 |
Visualization
Experimental Workflow
Caption: Proposed experimental workflow for investigating this compound.
NF-κB Signaling Pathway
References
- 1. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 2. What is Clotrimazole/Diclofenac Sodium used for? [synapse.patsnap.com]
- 3. Efficacy of cyclooxygenase-2-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study of the Activity of Newly Synthesized 1,2,3-Triazole Derivatives in Various Inflammation Models – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Inhibitors of lipoxygenase: a new class of cancer chemopreventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides as Significant 15-Lipoxygenase Inhibitors: an Efficient Approach for Finding Lead Anti-inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of a Novel Dual Fungal CYP51/Human 5-Lipoxygenase Inhibitor: Implications for Anti-Fungal Therapy | PLOS One [journals.plos.org]
- 10. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 11. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Cilostazol is anti-inflammatory in BV2 microglial cells by inactivating nuclear factor-kappaB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungal metabolites modulating NF-kappaB activity: an approach to cancer therapy and chemoprevention (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mitogen-Activated Protein Kinase Pathways and Fungal Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fenbendazole and its synthetic analog interfere with HeLa cells' proliferation and energy metabolism via inducing oxidative stress and modulating MEK3/6-p38-MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Concurrent MEK targeted therapy prevents MAPK pathway reactivation during BRAFV600E targeted inhibition in a novel syngeneic murine glioma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interventions in cytokine signaling: novel horizons for psoriasis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cuk.elsevierpure.com [cuk.elsevierpure.com]
Methodological & Application
Application Note: Spectrophotometric Determination of Chlorfenazole in Formulations
Abstract
This application note presents a proposed ultraviolet (UV) spectrophotometric method for the quantitative determination of Chlorfenazole in formulations. Due to the absence of a standardized spectrophotometric assay for this compound in publicly available literature, this protocol has been developed based on the physicochemical properties of this compound and established analytical methodologies for structurally related benzimidazole compounds. The proposed method is simple, cost-effective, and rapid, making it suitable for routine quality control analysis of this compound in agrochemical formulations. The method utilizes methanol as a solvent, with a proposed maximum absorbance wavelength (λmax) for quantification. This document provides a detailed experimental protocol, validation parameters, and data presentation to guide researchers, scientists, and professionals in drug and pesticide development.
Introduction
This compound, chemically known as 2-(2-chlorophenyl)-1H-benzimidazole, is a compound used in agrochemical formulations.[1][2] Accurate quantification of the active ingredient in these formulations is crucial for ensuring product quality, efficacy, and safety. While chromatographic methods are commonly employed for pesticide analysis, UV-Visible spectrophotometry offers a simpler, more accessible, and faster alternative for routine analysis, provided the active ingredient possesses a suitable chromophore and the formulation matrix does not interfere with the measurement.[3][4][5] this compound's benzimidazole structure provides the necessary chromophore for UV absorbance. This application note outlines a proposed spectrophotometric method for its determination.
Principle of the Method
The proposed method is based on the measurement of the absorbance of this compound in a methanolic solution in the UV region. The Beer-Lambert law establishes a direct relationship between the absorbance and the concentration of the analyte in a solution. By preparing a series of standard solutions of known concentrations and measuring their absorbance, a calibration curve can be constructed. The concentration of this compound in a sample formulation can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
Experimental Protocols
Instrumentation
-
A double-beam UV-Visible spectrophotometer with a spectral bandwidth of 1 nm or less.
-
1 cm matched quartz cuvettes.
-
Analytical balance.
-
Volumetric flasks and pipettes (Grade A).
-
Sonicator.
Reagents and Materials
-
This compound reference standard (purity >99%).
-
Methanol (HPLC or analytical grade).
-
Sample of this compound formulation (e.g., wettable powder, emulsifiable concentrate).
Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 100 mL with methanol and mix thoroughly.
Preparation of Working Standard Solutions and Calibration Curve
-
Prepare a series of working standard solutions by diluting the standard stock solution with methanol to obtain concentrations in the expected linear range (e.g., 2, 4, 6, 8, 10, 12 µg/mL).
-
Scan the spectrum of an intermediate concentration (e.g., 8 µg/mL) from 400 nm to 200 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of each working standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²) and the equation of the line (y = mx + c).
Preparation of Sample Solution
-
For a solid formulation (e.g., Wettable Powder - WP):
-
Accurately weigh a quantity of the powdered formulation equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the active ingredient.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtrate with methanol to obtain a final concentration within the calibration curve range.
-
-
For a liquid formulation (e.g., Emulsifiable Concentrate - EC):
-
Accurately measure a volume of the formulation equivalent to 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and make up the volume to 100 mL with methanol.
-
Mix thoroughly.
-
Dilute the solution with methanol to achieve a final concentration within the calibration curve range.
-
Quantification of this compound in the Sample
-
Measure the absorbance of the final sample solution at the determined λmax against a methanol blank.
-
Calculate the concentration of this compound in the sample solution using the equation from the linear regression of the calibration curve.
-
Calculate the percentage content of this compound in the original formulation using the following formula:
% Content = (C × D × V) / (W × 10)
Where:
-
C = Concentration of this compound from the calibration curve (µg/mL)
-
D = Dilution factor
-
V = Initial volume of the sample preparation (mL)
-
W = Weight of the formulation taken (mg)
-
Data Presentation
The following table summarizes the proposed and typical validation parameters for the spectrophotometric determination of this compound. These values are based on common findings for similar analytical methods and should be experimentally verified.
| Parameter | Proposed/Typical Value |
| Solvent | Methanol |
| λmax (Wavelength of Maximum Absorbance) | To be determined (likely in the 270-310 nm range) |
| Linearity Range | 2 - 12 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.2 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0 % |
| Precision (% RSD) | < 2.0 % |
Method Validation
To ensure the reliability of the results, the proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The validation should include the following parameters:
-
Specificity: The ability of the method to measure the analyte of interest in the presence of formulation excipients. This can be assessed by comparing the spectra of the pure drug, the sample, and a placebo formulation.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by the correlation coefficient of the calibration curve.
-
Accuracy: The closeness of the test results to the true value. This is typically determined by recovery studies, where a known amount of pure drug is added to a placebo formulation and analyzed.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Visualization of Experimental Workflow
References
- 1. This compound | C13H9ClN2 | CID 77123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Analysis of some antifungal drugs by spectrophotometric and spectrofluorimetric methods in different pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. growingscience.com [growingscience.com]
Application Notes and Protocols: Ketoconazole as a Tool Compound in Ergosterol Biosynthesis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ketoconazole, a potent inhibitor of ergosterol biosynthesis, as a tool compound for studying fungal physiology and developing novel antifungal agents.
Introduction
Ergosterol is an essential component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. Ketoconazole, an imidazole antifungal agent, specifically inhibits the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene), a critical step in the conversion of lanosterol to ergosterol. This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting fungal cell membrane function and inhibiting growth. Due to its specific mechanism of action, ketoconazole serves as an invaluable tool for in vitro research into ergosterol biosynthesis, fungal cell biology, and the mechanisms of antifungal resistance.
Mechanism of Action of Ketoconazole
Ketoconazole exerts its antifungal effect by targeting a key enzyme in the ergosterol biosynthesis pathway.[1] The primary mechanism involves the following steps:
-
Entry into the Fungal Cell: Ketoconazole enters the fungal cell.
-
Inhibition of Lanosterol 14α-demethylase (CYP51A1): Ketoconazole binds to the heme iron atom in the active site of lanosterol 14α-demethylase, a cytochrome P450 enzyme.[2]
-
Blockade of Ergosterol Synthesis: This binding competitively inhibits the demethylation of lanosterol, a precursor of ergosterol.
-
Accumulation of Toxic Sterols: The inhibition of this enzymatic step leads to the accumulation of 14α-methylated sterols, such as lanosterol.
-
Disruption of Membrane Function: The depletion of ergosterol and the accumulation of these toxic precursors alter the physical properties of the fungal cell membrane, increasing its permeability and disrupting the function of membrane-associated enzymes. This ultimately leads to the inhibition of fungal growth and, at higher concentrations, cell death.
Quantitative Data: In Vitro Activity of Ketoconazole
The following tables summarize the Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values of ketoconazole against common fungal species used in research. These values can vary depending on the specific strain, medium, and testing conditions.
| Fungal Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Citation |
| Candida albicans | 1.25 - 160 | - | - | [3] |
| Candida spp. | 0.08 - 20.0 | - | - | [3] |
| Aspergillus fumigatus | - | - | - | [4] |
| Aspergillus niger | 0.0625 - >32 | - | - | [5] |
| Cryptococcus neoformans | 1.25 - 40 | - | - | [3] |
| Fungal Species | IC50 (µg/mL) | Citation |
| Candida albicans | <0.25 | [6] |
Experimental Protocols
Here are detailed protocols for key experiments utilizing ketoconazole as a tool compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeast.[1][2][7][8]
Materials:
-
Ketoconazole stock solution (e.g., 1600 µg/mL in 70% ethanol)[3]
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well U-bottom microtiter plates
-
Fungal inoculum
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Ketoconazole Dilutions: a. Prepare a series of two-fold dilutions of the ketoconazole stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final concentration range should typically span from 0.03 to 64 µg/mL. b. Include a drug-free well as a positive control for growth and a well with medium only as a negative control for sterility.
-
Inoculum Preparation: a. Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. b. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL). c. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.
-
Inoculation and Incubation: a. Add the prepared fungal inoculum to each well of the microtiter plate containing the ketoconazole dilutions and controls. b. Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: a. The MIC is defined as the lowest concentration of ketoconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well. b. Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader.
Protocol 2: Quantification of Ergosterol Content
This protocol allows for the measurement of total ergosterol content in fungal cells following treatment with ketoconazole.
Materials:
-
Fungal cell pellets (treated with ketoconazole and untreated controls)
-
25% alcoholic potassium hydroxide (25g KOH in 35mL sterile water, brought to 100mL with 100% ethanol)
-
n-heptane
-
Sterile distilled water
-
Spectrophotometer capable of scanning UV wavelengths
Procedure:
-
Saponification: a. To a washed cell pellet, add 3 mL of 25% alcoholic KOH. b. Vortex vigorously for 1 minute. c. Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
-
Ergosterol Extraction: a. Allow the tubes to cool to room temperature. b. Add 1 mL of sterile distilled water and 3 mL of n-heptane. c. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the n-heptane layer.
-
Spectrophotometric Analysis: a. Carefully transfer the upper n-heptane layer to a quartz cuvette. b. Scan the absorbance from 240 to 300 nm. c. Ergosterol content is determined by the characteristic absorbance profile with a peak at 281.5 nm. The presence of a peak at 230 nm indicates the accumulation of 24(28)-dehydroergosterol, a precursor. d. The amount of ergosterol can be calculated based on the absorbance values at these wavelengths.
Protocol 3: Fungal Cell Viability Spot Assay
This qualitative assay provides a visual representation of the fungistatic versus fungicidal effects of ketoconazole.[9]
Materials:
-
Fungal cultures (treated with various concentrations of ketoconazole and an untreated control)
-
YPD (Yeast Extract Peptone Dextrose) agar plates
-
Sterile water or saline
-
96-well plate or microcentrifuge tubes
Procedure:
-
Cell Preparation: a. Grow fungal cells to mid-log phase and then expose them to different concentrations of ketoconazole (e.g., 0.5x, 1x, 2x, and 4x MIC) for a defined period (e.g., 24 hours). Include an untreated control. b. After treatment, wash the cells with sterile water or saline to remove the drug.
-
Serial Dilutions: a. Resuspend the washed cells in sterile water or saline and adjust the OD to a starting concentration (e.g., OD600 = 1.0). b. Perform a 10-fold serial dilution of each cell suspension in a 96-well plate or microcentrifuge tubes (e.g., 10^-1, 10^-2, 10^-3, 10^-4).
-
Spotting: a. Spot 5 µL of each dilution onto a YPD agar plate. b. Allow the spots to dry completely.
-
Incubation and Observation: a. Incubate the plates at the optimal growth temperature for the fungal species (e.g., 30°C for S. cerevisiae and C. albicans) for 24-48 hours. b. Observe the growth in the spots. A reduction in the number of colonies at higher dilutions compared to the control indicates a fungistatic effect. A complete lack of growth, even at the lowest dilution, suggests a fungicidal effect at that concentration.
Visualizations
Caption: Ergosterol biosynthesis pathway and the inhibitory action of ketoconazole.
Caption: Experimental workflow for studying ketoconazole's effects.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Login | International Journal of Life Sciences [ijlsci.in]
- 4. Responding to the emergence of antifungal drug resistance: perspectives from the bench and the bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nepjol.info [nepjol.info]
- 6. Ketoconazole and itraconazole susceptibility of Candida albicans isolated from patients infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Spot Assay and Colony Forming Unit (CFU) Analyses–based sensitivity test for Candida albicans and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Chlorfenazole Resistance in Fungal Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorfenazole, an imidazole derivative, belongs to the azole class of antifungal agents. Azoles are a cornerstone in the management of fungal infections, exerting their effect by disrupting the integrity of the fungal cell membrane. The primary target of azole antifungals is the enzyme lanosterol 14α-demethylase, a key component in the ergosterol biosynthesis pathway. Ergosterol is a vital constituent of the fungal cell membrane, analogous to cholesterol in mammalian cells. Inhibition of lanosterol 14α-demethylase leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising membrane function and inhibiting fungal growth.
The emergence of resistance to azole antifungals is a growing concern in clinical and agricultural settings. Understanding the susceptibility of fungal isolates to specific azole compounds like this compound is crucial for effective disease management and the development of new therapeutic strategies. This document provides a detailed protocol for assessing this compound resistance in fungal isolates using the broth microdilution method, based on established guidelines such as the Clinical and Laboratory Standards Institute (CLSI) M38-A2 document.[1][2][3][4][5] Additionally, it outlines the mechanism of azole action and provides a framework for data interpretation.
Signaling Pathway of Azole Antifungal Action
Azole antifungals, including this compound, target the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity. The diagram below illustrates the key steps in this pathway and the point of inhibition by azoles.
Experimental Protocol: Broth Microdilution Susceptibility Testing
This protocol is adapted from the CLSI M38-A2 standard for filamentous fungi and can be applied to assess the susceptibility of fungal isolates to this compound.
Materials
-
Fungal isolates to be tested
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS (3-(N-morpholino)propanesulfonic acid) to pH 7.0
-
Sterile, 96-well flat-bottom microtiter plates
-
Sterile, distilled water
-
Spectrophotometer
-
Hemocytometer
-
Incubator (35°C)
-
Potato Dextrose Agar (PDA) or other suitable fungal growth medium
Methods
1. Preparation of this compound Stock Solution and Dilutions
1.1. Prepare a stock solution of this compound in DMSO at a concentration of 1600 µg/mL.
1.2. In a 96-well plate, perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from 0.0313 µg/mL to 16 µg/mL.
1.3. Include a drug-free well (growth control) and a well with medium only (sterility control).
2. Inoculum Preparation
2.1. Culture the fungal isolates on PDA plates at 35°C for 7 days to encourage sporulation.
2.2. Harvest conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
2.3. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
2.4. Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (adjusting to a specific optical density at 530 nm, typically in the range of 0.09-0.13) or by direct counting with a hemocytometer. This suspension will be further diluted.
2.5. Dilute the adjusted conidial suspension 1:50 in RPMI 1640 medium to obtain the final inoculum density.
3. Inoculation and Incubation
3.1. Add 100 µL of the final inoculum suspension to each well of the microtiter plate containing the serially diluted this compound.
3.2. Incubate the plates at 35°C for 48-72 hours.
4. Determination of Minimum Inhibitory Concentration (MIC)
4.1. The MIC is defined as the lowest concentration of this compound that causes complete inhibition (for fungicidal compounds) or a significant (e.g., ≥50%) reduction in fungal growth compared to the drug-free control well.
4.2. Read the MIC visually or using a microplate reader at the appropriate wavelength.
Experimental Workflow
The following diagram outlines the workflow for the this compound susceptibility testing protocol.
Data Presentation
Quantitative data from susceptibility testing should be summarized in a clear and structured format. The following table is a template for presenting MIC and EC50 (Effective Concentration 50%) values. EC50 values, the concentration of a drug that gives half-maximal response, can be calculated from the dose-response data using statistical software.[6][7][8][9]
| Fungal Isolate | Species | Source | MIC (µg/mL) | EC50 (µg/mL) | Resistance Phenotype |
| F001 | Aspergillus fumigatus | Clinical | 1.0 | 0.45 | Susceptible |
| F002 | Aspergillus fumigatus | Clinical | >16 | 12.5 | Resistant |
| F003 | Candida albicans | Clinical | 0.5 | 0.22 | Susceptible |
| F004 | Candida albicans | Clinical | 8.0 | 3.7 | Resistant |
| F005 | Fusarium solani | Environmental | 4.0 | 1.8 | Intermediate |
| F006 | Trichophyton rubrum | Clinical | 0.25 | 0.11 | Susceptible |
Conclusion
This document provides a comprehensive protocol for assessing the in vitro susceptibility of fungal isolates to the azole antifungal, this compound. By following a standardized methodology, researchers can obtain reproducible and comparable data on the efficacy of this compound against various fungal species. The provided diagrams illustrate the mechanism of action of azoles and the experimental workflow, offering a clear visual guide for laboratory professionals. While specific quantitative data for this compound is not widely available, the presented templates and protocols provide a robust framework for generating and presenting such data. This information is critical for understanding resistance patterns, guiding therapeutic strategies, and advancing the development of new antifungal agents.
References
- 1. resources.amh.net.au [resources.amh.net.au]
- 2. projectbluearchive.blob.core.windows.net [projectbluearchive.blob.core.windows.net]
- 3. Molecular and genetic basis of azole antifungal resistance in the opportunistic pathogenic fungus Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Antifungal Resistance in Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal resistance: current trends and future strategies to combat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Minimal Inhibitory Concentration (MIC)-Phenomena in Candida albicans and Their Impact on the Diagnosis of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the stability of Chlorfenazole in stock solutions
This technical support center provides guidance on improving the stability of Chlorfenazole in stock solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution appears to be degrading. What are the common causes?
A1: Degradation of this compound in stock solutions can be attributed to several factors, including:
-
Hydrolysis: this compound, like other benzimidazole compounds, can be susceptible to hydrolysis, especially under acidic or alkaline conditions.
-
Photodegradation: Exposure to light, particularly UV light, can cause the degradation of photosensitive compounds like this compound.[1][2]
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation.
-
Improper Storage Temperature: Storing stock solutions at room temperature or in fluctuating temperatures can accelerate degradation. For short-term storage (days to weeks), 0-4°C is recommended, while -20°C is suitable for long-term storage (months).[3]
-
Inappropriate Solvent: The choice of solvent can significantly impact the stability of this compound. While generally soluble in polar organic solvents, the specific solvent can influence its degradation rate.[4]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Q3: How should I properly store my this compound stock solutions to ensure maximum stability?
A3: To maximize the stability of your this compound stock solutions, adhere to the following storage guidelines:
-
Temperature: For short-term storage (up to a few weeks), store solutions at 0-4°C. For long-term storage (months), aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Light: Protect solutions from light by using amber-colored vials or by wrapping the vials in aluminum foil.
-
Inert Atmosphere: For highly sensitive applications or very long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial to minimize oxidation.
Q4: Can I use aqueous buffers to prepare this compound working solutions?
A4: Benzimidazole fungicides generally have low solubility at physiological pH.[4] Therefore, preparing high-concentration stock solutions directly in aqueous buffers is not recommended. It is best to prepare a high-concentration stock in an organic solvent like DMSO and then dilute it to the final working concentration in your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high concentrations of organic solvents can have unintended biological effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the stock solution upon storage at low temperatures. | The concentration of this compound may exceed its solubility limit in the chosen solvent at that temperature. | 1. Gently warm the solution to room temperature and vortex to redissolve the compound. 2. If precipitation persists, consider preparing a slightly more dilute stock solution. 3. Before use, always visually inspect the solution for any precipitate. |
| Inconsistent experimental results using the same stock solution over time. | The stock solution is likely degrading. | 1. Prepare a fresh stock solution from solid this compound. 2. Perform a stability assessment of your stock solution using the protocol provided below to determine its usable lifespan under your storage conditions. 3. Aliquot new stock solutions into single-use volumes to minimize handling and potential contamination of the main stock. |
| Color change observed in the stock solution. | This can be an indicator of chemical degradation and the formation of chromophoric degradation products. | 1. Discard the discolored solution. 2. Prepare a fresh stock solution. 3. Re-evaluate your storage conditions, ensuring protection from light and storage at the recommended temperature. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored glass vials with screw caps
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Tare a sterile, amber-colored glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of solid this compound into the vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 228.68 g/mol , dissolve 2.29 mg in 1 mL of DMSO).
-
Securely cap the vial and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Label the vial clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in separate amber vials.
-
Store the main stock and aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of this compound Stock Solutions by HPLC
Objective: To evaluate the stability of a this compound stock solution over time under specific storage conditions using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This protocol includes a forced degradation study to generate potential degradation products and ensure the analytical method can resolve them from the parent compound.
Part A: Forced Degradation Study (Stress Testing)
Purpose: To intentionally degrade this compound under various stress conditions to identify potential degradation products and to verify that the HPLC method can separate these products from the intact drug.
Procedure:
-
Acid Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 N NaOH before HPLC analysis.
-
Base Hydrolysis: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 N HCl before HPLC analysis.
-
Oxidative Degradation: To 1 mL of a 1 mg/mL this compound solution in methanol, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Photodegradation: Expose 1 mL of a 1 mg/mL this compound solution in methanol in a clear vial to a photostability chamber (with a light source that provides both UV and visible light) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24 hours. Dissolve the stressed solid in the mobile phase for HPLC analysis.
Part B: HPLC Method
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point. A typical gradient could be:
-
0-5 min: 30% Acetonitrile
-
5-20 min: Gradient to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Return to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280 nm is likely a good starting point.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Part C: Stability Study
-
Prepare a fresh stock solution of this compound in the desired solvent (e.g., DMSO) at a known concentration.
-
Immediately after preparation (Time 0), dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the this compound peak.
-
Store the stock solution under the desired conditions (e.g., -20°C, protected from light).
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot of the stock solution, dilute it in the same manner as the Time 0 sample, and analyze it by HPLC.
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. A significant decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.
Data Presentation
Table 1: Solubility of Benzimidazole Fungicides in Common Organic Solvents (Qualitative and Quantitative Estimates)
| Compound | DMSO | Ethanol | DMF | Methanol | Water | Reference |
| This compound | Soluble (quantitative data not found) | Likely soluble (quantitative data not found) | Likely soluble (quantitative data not found) | Likely soluble (quantitative data not found) | Low solubility | General benzimidazole properties[4] |
| Fluconazole | ~33 mg/mL | ~20 mg/mL | ~16 mg/mL | - | ~0.2 mg/mL (in PBS) | [7] |
| Other Benzimidazoles | Generally good solubility | Generally good solubility | Generally good solubility | Generally good solubility | Low solubility | [8][9] |
Table 2: Example Stability Data for a this compound Stock Solution (10 mM in DMSO) Stored at -20°C
| Time Point | Peak Area of this compound (Arbitrary Units) | % Remaining | Appearance of Degradation Products |
| Time 0 | 1,500,000 | 100% | None detected |
| Week 1 | 1,495,000 | 99.7% | None detected |
| Week 2 | 1,489,000 | 99.3% | None detected |
| Week 4 | 1,475,000 | 98.3% | Minor peak detected |
| Week 8 | 1,450,000 | 96.7% | Minor peak increased |
| Week 12 | 1,420,000 | 94.7% | Further increase in degradation peak |
Visualizations
Ergosterol Biosynthesis Pathway and the Action of this compound
This compound is a benzimidazole fungicide that inhibits the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] This disruption leads to impaired membrane function and ultimately fungal cell death.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Stock Solution Stability
A systematic workflow is crucial for determining the stability of this compound stock solutions.
Caption: Workflow for assessing the stability of this compound stock solutions.
Potential Off-Target Effects of Benzimidazole Fungicides
Benzimidazole fungicides, including this compound, primarily target β-tubulin, disrupting microtubule assembly and mitosis.[4][10] However, some studies suggest potential off-target effects on other cellular signaling pathways.
Caption: Primary target and potential off-target effects of benzimidazole fungicides.
References
- 1. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 2. Photodegradation of sulfamethoxazole: a chemical system capable of monitoring seasonal changes in UVB intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazoles | FRAC [frac.info]
- 4. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 5. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Benzimidazole fungicides: Significance and symbolism [wisdomlib.org]
Technical Support Center: Reducing Off-Target Effects of Chlorfenazole in Cellular Assays
Disclaimer: Specific biological data for Chlorfenazole (2-(2-chlorophenyl)-1H-benzimidazole) in cellular assays, including its precise mechanism of action and off-target profile, is not extensively documented in publicly available scientific literature. This guide is based on the general principles of small molecule screening and the known biological activities of structurally related compounds, such as other benzimidazole derivatives and azole-based antifungals. Researchers should always perform rigorous validation experiments for their specific cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound, also known as 2-(2-chlorophenyl)-1H-benzimidazole, is a small molecule belonging to the benzimidazole class.[1] While its primary biological target is not well-defined in the literature, its structural similarity to other benzimidazole and azole compounds suggests potential antifungal or anticancer activities. Azole antifungals typically inhibit the enzyme lanosterol 14-α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi.[2][3] Benzimidazole derivatives have been shown to target a wide range of proteins, including kinases and tubulin, in cancer cells.[4][5]
Q2: What are the potential off-target effects of this compound in cellular assays?
A2: Given its chemical structure, this compound may exhibit off-target effects common to other azole and benzimidazole compounds. These can include:
-
Interaction with human cytochrome P450 (CYP) enzymes: Azole compounds are known to interact with human CYPs, which can lead to altered metabolism of other compounds and potential endocrine disruption.[6]
-
Kinase inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors.[5][7] Unintended inhibition of various kinases can lead to a wide range of cellular effects.
-
Cytotoxicity: At higher concentrations, non-specific toxicity can lead to cell death, confounding assay results.
Q3: What is a recommended starting concentration for this compound in a cellular assay?
A3: Without specific IC50 values for this compound, it is recommended to perform a dose-response study to determine the optimal concentration. A broad concentration range, for example, from 10 nM to 100 µM, should be tested to identify a concentration that elicits the desired on-target effect without causing significant off-target toxicity.
Q4: How can I be sure that the observed effect is not due to off-target activity?
A4: Differentiating on-target from off-target effects is a critical aspect of drug discovery research. Key strategies include:
-
Using a structurally related but inactive compound as a negative control.
-
Employing a positive control compound with a known mechanism of action.
-
Knocking down or knocking out the putative target protein to see if the compound's effect is abolished.
-
Using multiple, distinct cell lines to confirm that the effect is not cell-type specific.
Troubleshooting Guides
This section provides solutions to common issues encountered when using a novel small molecule like this compound in cellular assays.
Issue 1: High background or inconsistent results in the assay.
| Possible Cause | Troubleshooting Step |
| Compound precipitation | Visually inspect the compound solution and the assay plate for any signs of precipitation. Lower the compound concentration or use a different solvent. |
| Cell seeding variability | Ensure a homogenous cell suspension and consistent cell seeding density across all wells. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, or fill them with media without cells to maintain humidity. |
| Reagent instability | Prepare fresh reagents and compound dilutions for each experiment. |
Issue 2: Unexpected or widespread cytotoxicity observed.
| Possible Cause | Troubleshooting Step |
| Compound concentration too high | Perform a dose-response curve to determine the cytotoxic concentration (CC50) and work at concentrations well below this value. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%). |
| Off-target toxicity | Investigate potential off-target liabilities through counter-screening or by testing in cell lines lacking the primary target. |
Issue 3: The observed phenotype does not match the expected on-target effect.
| Possible Cause | Troubleshooting Step |
| Dominant off-target effect | The compound may have a more potent off-target activity that masks the on-target effect. Use lower concentrations or a more specific assay. |
| Incorrect hypothesis of the on-target mechanism | The compound may have a different primary target than initially assumed. Consider target deconvolution studies. |
| Cellular compensation mechanisms | Cells may adapt to the on-target inhibition by activating compensatory signaling pathways. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol describes a general method to determine the cytotoxic concentration of this compound, which is essential for selecting appropriate concentrations for subsequent functional assays.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or another suitable solvent)
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series of this compound in culture medium, typically ranging from 100 µM to 10 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Compound Treatment: Remove the old medium from the cells and add the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or fluorescence) using a plate reader. Plot the cell viability against the log of the this compound concentration to determine the CC50 value.
Visualizations
Caption: Workflow for characterizing a novel compound and mitigating off-target effects.
Caption: Hypothetical signaling pathway illustrating on-target vs. off-target effects.
References
- 1. This compound | C13H9ClN2 | CID 77123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. New Antifungal Agents with Azole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the structure and drug design of benzimidazole derivatives targeting the epidermal growth factor receptor (EGFR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reducing the off-target endocrinologic adverse effects of azole antifungals-can it be done? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Chlorfenazole bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Chlorfenazole in bioassays.
Troubleshooting Inconsistent Results
Obtaining reliable and reproducible data is critical in scientific research. This section addresses common issues encountered during this compound bioassays.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent Cell Seeding: Uneven cell distribution across wells. | Ensure thorough mixing of cell suspension before and during plating. Pipette carefully and consistently into the center of each well. |
| Pipetting Errors: Inaccurate dispensing of cells, media, or this compound. | Calibrate pipettes regularly. Use appropriate pipette volumes for the desired range. Change pipette tips between different solutions.[1] | |
| Edge Effects: Evaporation from wells on the outer edges of the plate. | Avoid using the outermost wells of the microplate. Fill the outer wells with sterile water or media to maintain humidity. | |
| Improper Mixing: Inadequate mixing of reagents or cell suspensions. | Gently but thoroughly mix all solutions before use.[1] | |
| No or Weak Antifungal Effect | Incorrect this compound Concentration: Dilution error or degradation of the compound. | Prepare fresh dilutions of this compound for each experiment. Verify the stock concentration. Store the stock solution under recommended conditions (dark, -20°C for long-term). |
| Resistant Fungal Strain: The fungal species or strain may have intrinsic or acquired resistance. | Verify the susceptibility of the fungal strain to other azole antifungals. Include a known susceptible strain as a positive control. | |
| Cell Health Issues: Cells are unhealthy or not in the logarithmic growth phase. | Ensure cells are healthy and viable before starting the assay.[2] Use cells within a consistent and low passage number. | |
| Suboptimal Assay Conditions: Incorrect incubation time, temperature, or media composition. | Optimize incubation parameters for the specific fungal strain. Ensure the pH and nutrient composition of the media support fungal growth.[3] | |
| High Background Signal | Media Components: Phenol red or other components in the culture media may cause autofluorescence. | Use phenol red-free media for fluorescence-based assays. Consider performing the final measurement in phosphate-buffered saline (PBS).[4] |
| Contamination: Bacterial or mycoplasma contamination in the cell culture. | Regularly test cell cultures for contamination. Maintain aseptic techniques during all experimental procedures. | |
| Reader Settings: Incorrect gain settings or wavelength selection on the plate reader. | Optimize the gain setting to maximize the signal-to-background ratio without causing saturation.[4][5] Ensure the correct excitation and emission wavelengths are used. | |
| Inconsistent Results Between Experiments | Reagent Variability: Batch-to-batch variation in media, serum, or other reagents. | Use the same lot of reagents for a set of related experiments whenever possible. Qualify new batches of critical reagents. |
| Passage Number: Using cells with a high or inconsistent passage number. | Maintain a consistent passage number range for all experiments.[6][7] | |
| Environmental Factors: Fluctuations in incubator temperature or CO2 levels. | Regularly monitor and calibrate incubators. Ensure stable environmental conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic fungicide that functions by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.[8] This disruption of the cell membrane leads to altered permeability and ultimately inhibits fungal growth.[8]
Q2: How should I prepare my this compound stock solution?
A2: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to note the final concentration of DMSO in your assay, as high concentrations can be toxic to cells. Always run a vehicle control with the same concentration of DMSO used in your experimental wells.
Q3: What are the critical controls to include in my this compound bioassay?
A3: A well-designed bioassay should include the following controls:
-
Negative Control (Vehicle Control): Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability.
-
Positive Control: A known antifungal agent with a similar mechanism of action (e.g., another azole antifungal) to confirm that the assay is working as expected.
-
Untreated Control: Cells that are not exposed to any treatment. This represents the baseline cell viability.
Q4: How can I minimize the "edge effect" in my microplate assays?
A4: The edge effect, where wells on the perimeter of a microplate show different results due to evaporation, can be minimized by:
-
Not using the outer rows and columns of the plate for experimental samples.
-
Filling the peripheral wells with a sterile liquid like PBS or sterile water to create a humidity barrier.
-
Ensuring proper sealing of the plate, especially during long incubation periods.
Q5: My results are still inconsistent after following the troubleshooting guide. What else can I check?
A5: If inconsistencies persist, consider the following:
-
Cell Line Authenticity: Verify the identity of your fungal strain through appropriate methods.
-
Equipment Calibration: Ensure all equipment, including pipettes, incubators, and plate readers, are properly calibrated and maintained.[1]
-
Assay Protocol Review: Have a colleague review your protocol and technique to identify any potential sources of error.
Experimental Protocols
Example Protocol: Broth Microdilution Antifungal Susceptibility Testing
This protocol is a general guideline for determining the minimum inhibitory concentration (MIC) of this compound against a fungal strain.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar plate.
-
Collect several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to a specific cell density.
-
Further dilute the suspension in the appropriate broth medium to achieve the final desired inoculum concentration.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in the broth medium in a separate 96-well plate or in tubes.
-
-
Assay Plate Setup:
-
Add a defined volume of the fungal inoculum to each well of a 96-well microtiter plate.
-
Transfer the serially diluted this compound to the corresponding wells containing the fungal inoculum.
-
Include positive, negative, and untreated controls.
-
-
Incubation:
-
Incubate the plate at the optimal temperature and for the appropriate duration for the specific fungal strain.
-
-
Data Analysis:
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the absorbance using a microplate reader. The MIC is the lowest concentration of this compound that inhibits visible growth of the fungus.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for a this compound bioassay.
Caption: A logical approach to troubleshooting.
References
- 1. selectscience.net [selectscience.net]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Clotrimazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. Troubleshooting Cell-based Assays - Eppendorf Canada [eppendorf.com]
- 8. medkoo.com [medkoo.com]
Technical Support Center: Sensitive Detection of Chlorfenazole Metabolites
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, and refined methodologies for the sensitive detection of Chlorfenazole and its primary active metabolite, Tralopyril.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary metabolite?
A1: this compound is a pro-insecticide belonging to the pyrrole class of compounds. It has minimal intrinsic pesticidal activity and is metabolically converted by insects and other organisms into its active form, Tralopyril.[1] Tralopyril is the primary metabolite of concern for detection and toxicological assessment.
Q2: Why is a sensitive detection method crucial for this compound metabolites?
A2: Sensitive detection is essential for several reasons. First, regulatory bodies establish maximum residue limits (MRLs) for pesticides in food and environmental samples, which are often at very low concentrations.[2] Second, understanding the toxicokinetics and potential risks of exposure requires accurately measuring trace amounts of the active metabolite in biological matrices.[1]
Q3: What are the most common analytical techniques for this purpose?
A3: The most widely used technique is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[1][3] This method offers high sensitivity and selectivity, which is necessary for detecting low concentrations of analytes in complex samples like food, soil, or plasma.[3][4] Sample preparation is a critical preceding step, with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being a very common and effective approach.[2][5][6]
Q4: What is the QuEChERS method and why is it recommended?
A4: QuEChERS is a sample preparation technique that involves two main steps: an extraction/partitioning step using an organic solvent (typically acetonitrile) and salts, followed by a cleanup step called dispersive solid-phase extraction (dSPE) to remove interfering matrix components like fats, sugars, and pigments.[5][7] It is recommended for its speed, ease of use, low solvent consumption, and effectiveness across a wide range of pesticides and sample matrices.[2][6][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of this compound and Tralopyril.
Problem 1: Low or No Analyte Signal
| Question | Possible Causes & Solutions |
| Are your MS/MS parameters optimized? | Cause: Suboptimal ionization or fragmentation. Solution: Infuse a standard solution of this compound and Tralopyril directly into the mass spectrometer to optimize parameters like capillary voltage, gas flows, and collision energy for the specific precursor-product ion transitions. Ensure you are using the correct ionization mode (Electrospray Ionization - ESI - is common). |
| Is your sample preparation efficient? | Cause: Poor extraction recovery from the sample matrix. Solution: Verify your extraction solvent and pH. For QuEChERS, ensure vigorous shaking during the extraction step.[8] Evaluate different dSPE sorbents; for example, C18 may be needed for fatty matrices to remove lipids that can interfere with the signal.[7] Perform recovery experiments by spiking a blank matrix with a known analyte concentration. |
| Are you experiencing ion suppression? | Cause: Co-eluting matrix components are interfering with the ionization of your target analytes in the MS source.[3][9] Solution: Improve chromatographic separation to isolate analytes from matrix interferences.[9] Enhance the sample cleanup step to remove more matrix components.[9][10] Quantify the matrix effect by comparing the analyte response in a post-extraction spiked sample to that in a neat solvent.[11] Using a stable isotope-labeled internal standard can also help compensate for matrix effects.[11] |
Problem 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Question | Possible Causes & Solutions |
| Is your analytical column compromised? | Cause: Column contamination from sample matrix, frit blockage, or degradation of the stationary phase.[12] Solution: Flush the column with a strong solvent. If the problem persists, reverse the column and flush it again (check manufacturer's instructions). If a void has formed at the column inlet, it may need to be replaced. Using a guard column can extend the life of your analytical column. |
| Is your mobile phase compatible with the analyte and column? | Cause: Incorrect pH or buffer concentration. Secondary interactions between the analyte and the stationary phase.[12] Solution: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent charge state. Use volatile mobile phase additives like formic acid or ammonium formate, which are compatible with MS.[10] |
| Is your injection solvent appropriate? | Cause: The injection solvent is significantly stronger than the initial mobile phase, causing the analyte to spread before reaching the column head.[12] Solution: Ideally, dissolve your final extract in a solvent that is as weak as or weaker than the starting mobile phase composition. If a strong solvent must be used, reduce the injection volume. |
Problem 3: High Background Noise or Carryover
| Question | Possible Causes & Solutions |
| Are your solvents, reagents, and vials clean? | Cause: Contamination from glassware, solvents, or the LC-MS system itself.[13] Solution: Use high-purity, LC-MS grade solvents and reagents.[13] Ensure all vials and caps are clean and free from contaminants. Run blank injections (injecting only the mobile phase) to identify the source of contamination. |
| Is there carryover from previous injections? | Cause: Adsorption of the analyte onto surfaces in the injector, tubing, or column.[13] Solution: Optimize the autosampler wash procedure by using a strong wash solvent and increasing the wash volume or duration. Injecting a blank sample after a high-concentration standard can help quantify the extent of carryover. |
| Are non-volatile buffers or salts contaminating the MS source? | Cause: Accumulation of non-volatile materials from the mobile phase or sample in the ion source.[10] Solution: Use only volatile mobile phase additives (e.g., formic acid, acetic acid, ammonium formate/acetate).[10] Regularly clean the ion source components as part of routine maintenance.[14] |
Quantitative Data Summary
The following tables summarize typical parameters for LC-MS/MS analysis and expected performance data.
Table 1: Typical LC-MS/MS Method Parameters
| Parameter | Typical Setting |
|---|---|
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 1 - 10 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode |
| MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Example Method Performance Data (QuEChERS & LC-MS/MS) Note: These values are illustrative and can vary based on matrix, instrumentation, and specific protocol.
| Analyte | Matrix | Average Recovery (%) | RSD (%) | LOQ (µg/kg) |
|---|---|---|---|---|
| This compound | Fruits & Vegetables | 85 - 110 | < 15 | 1 - 10 |
| Tralopyril | Fruits & Vegetables | 80 - 105 | < 15 | 1 - 10 |
| This compound | Soil | 75 - 100 | < 20 | 5 - 20 |
| Tralopyril | Soil | 70 - 95 | < 20 | 5 - 20 |
Recovery within 70–120% with corresponding %RSDs below 20% is generally considered satisfactory for pesticide residue analysis.[2]
Experimental Protocols
Detailed Protocol: QuEChERS Extraction and dSPE Cleanup
This protocol is a generalized version for food matrices like fruits and vegetables, based on common AOAC and EN methods.[7]
1. Sample Homogenization:
-
Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube.[7]
-
For dry samples (e.g., grains), add an appropriate amount of water to rehydrate before proceeding.[2]
-
Add 10 mL of acetonitrile (with 1% acetic acid for pH-dependent analytes, if necessary).
-
Add internal standards at this stage if they are being used.
2. Extraction and Partitioning:
-
Add the appropriate QuEChERS salt packet (e.g., AOAC 2007.01 method: 6 g anhydrous MgSO₄, 1.5 g anhydrous sodium acetate).[2]
-
Immediately cap the tube and shake vigorously for 1 minute to ensure the salts do not agglomerate and extraction is complete.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes.[8] The upper layer is the acetonitrile extract containing the analytes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile extract) to a 2 mL dSPE tube.
-
The dSPE tube should contain a mixture of sorbents. A common mixture is 150 mg anhydrous MgSO₄ (to remove residual water) and 50 mg PSA (Primary Secondary Amine, to remove sugars and organic acids).[7]
-
For samples with high fat content, add 50 mg of C18 sorbent.[7] For samples with high pigment content (like spinach), add 50 mg of graphitized carbon black (GCB).[7]
-
Vortex the dSPE tube for 30-60 seconds.
-
Centrifuge at ≥5000 rcf for 2-5 minutes.[8]
-
The resulting supernatant is the cleaned extract. Carefully transfer it into an autosampler vial for LC-MS/MS analysis.
Visualizations
This compound Metabolic Activation
Caption: Metabolic conversion of this compound to its active form, Tralopyril.
General Analytical Workflow
Caption: Workflow for this compound metabolite analysis from sample to report.
Troubleshooting Logic for Low Analyte Recovery
Caption: Decision tree for troubleshooting low analyte recovery issues.
References
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. eijppr.com [eijppr.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. weber.hu [weber.hu]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. zefsci.com [zefsci.com]
- 14. myadlm.org [myadlm.org]
Validation & Comparative
A Comparative Analysis of Chlorfenazole and Other Benzimidazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Chlorfenazole and other prominent benzimidazole fungicides, including benomyl, carbendazim, and thiabendazole. The information is intended for researchers, scientists, and professionals involved in drug development and plant pathology.
Executive Summary
Benzimidazole fungicides are a class of systemic fungicides widely used in agriculture to control a broad spectrum of fungal diseases. Their primary mode of action is the inhibition of microtubule assembly in fungal cells by binding to β-tubulin, a key protein component of microtubules. This disruption of microtubule function ultimately interferes with cell division and leads to fungal cell death. While effective, the extensive use of benzimidazoles has led to the development of resistance in many fungal pathogens, primarily due to point mutations in the β-tubulin gene. This guide explores the comparative efficacy, mechanism of action, and experimental protocols related to this compound and other key benzimidazoles.
Comparative Efficacy of Benzimidazole Fungicides
The efficacy of fungicides is often measured by the half-maximal effective concentration (EC50), which is the concentration of a fungicide that inhibits 50% of the fungal mycelial growth in vitro. Lower EC50 values indicate higher antifungal activity. The following table summarizes the EC50 values of several benzimidazole fungicides against various plant pathogens, as reported in different studies. It is important to note that direct comparison of EC50 values across different studies can be challenging due to variations in experimental conditions.
| Fungicide | Target Pathogen | EC50 (µg/mL) | Reference |
| Carbendazim | Fusarium graminearum | 2.46 | [1] |
| Botrytis cinerea | < 1 (Sensitive isolates) | [2] | |
| Sclerotinia sclerotiorum | Varies by isolate | [2] | |
| Colletotrichum capsici | 316 (in combination) | ||
| Benomyl | Fusarium graminearum | 2.1 | |
| Fusarium oxysporum f. sp. cubense | Complete inhibition at 500 | [3] | |
| Phytophthora infestans | Concentration-dependent inhibition | [4] | |
| Thiabendazole | Fusarium graminearum | 5.61 | [1] |
| Botrytis cinerea | > 1 (Low sensitivity) | [5] | |
| This compound | Data not available in the reviewed literature | - |
Note: Limited publicly available data from direct comparative studies including this compound was found in the reviewed literature. The provided data for other benzimidazoles serves as a baseline for the expected efficacy of this class of fungicides.
Mechanism of Action: Inhibition of β-Tubulin Polymerization
The primary mechanism of action for all benzimidazole fungicides, including this compound, is the disruption of microtubule formation through the inhibition of β-tubulin polymerization.[6] Microtubules are essential for various cellular processes in fungi, including mitosis (cell division), and intracellular transport.
The process can be summarized as follows:
-
Binding to β-Tubulin: The benzimidazole fungicide molecule binds to a specific site on the β-tubulin protein subunit.[7]
-
Inhibition of Polymerization: This binding prevents the polymerization of tubulin dimers (composed of α- and β-tubulin) into microtubules.[6]
-
Disruption of Mitotic Spindle: The failure to form functional microtubules leads to the disruption of the mitotic spindle, a critical structure for chromosome segregation during cell division.[1]
-
Cell Cycle Arrest and Apoptosis: The inability to complete mitosis triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis) of the fungal cell.
The following diagram illustrates the signaling pathway of benzimidazole fungicide action:
Caption: Mechanism of action of benzimidazole fungicides.
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)
This method is commonly used to determine the EC50 of a fungicide against a specific fungal pathogen.
Materials:
-
Pure culture of the target fungal pathogen
-
Potato Dextrose Agar (PDA) medium
-
Fungicide stock solution (e.g., in dimethyl sulfoxide - DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (e.g., 5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide-Amended Media:
-
Prepare a series of dilutions of the fungicide stock solution.
-
Add the appropriate volume of each fungicide dilution to molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with only the solvent (e.g., DMSO) should also be prepared.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take mycelial plugs using a sterile cork borer.
-
Place one mycelial plug in the center of each fungicide-amended PDA plate and the control plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.
-
-
Calculation of Inhibition and EC50:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the following formula:
-
Inhibition (%) = [(DC - DT) / DC] * 100
-
Where: DC = average diameter of the colony in the control plate, and DT = average diameter of the colony in the treated plate.
-
-
The EC50 value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.
-
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
Guanosine-5'-triphosphate (GTP) solution
-
Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)
-
Fungicide stock solution
-
Spectrophotometer with temperature control (37°C) and the ability to read absorbance at 340 nm
-
96-well microplates
Procedure:
-
Reaction Setup:
-
On ice, prepare the reaction mixture containing the polymerization buffer, GTP, and purified tubulin.
-
Add the test fungicide at various concentrations to the wells of a 96-well plate. Include a positive control (a known tubulin polymerization inhibitor like nocodazole) and a negative control (solvent only).
-
-
Initiation of Polymerization:
-
Add the tubulin-GTP mixture to each well to initiate the polymerization reaction.
-
-
Measurement of Polymerization:
-
Immediately place the microplate in a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60-90 minutes). An increase in absorbance indicates microtubule polymerization.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm against time to generate polymerization curves.
-
The effect of the fungicide is determined by comparing the polymerization curves of the treated samples to the negative control. Inhibition is observed as a decrease in the rate and extent of polymerization.
-
The following diagram illustrates a general workflow for evaluating fungicide efficacy:
Caption: Experimental workflow for fungicide efficacy evaluation.
Conclusion
Benzimidazole fungicides remain an important class of antifungals in agriculture. Their specific mode of action, targeting β-tubulin, provides high efficacy against a range of fungal pathogens. However, the prevalence of resistance necessitates careful management and the continued search for new antifungal agents. While detailed comparative data for this compound is limited in recent scientific literature, its classification as a benzimidazole suggests a similar mechanism of action and potential efficacy profile to other members of this class. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative studies and further elucidate the performance of this compound and other benzimidazole fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. A growing threat: Investigating the high incidence of benzimidazole fungicides resistance in Iranian Botrytis cinerea isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. cropprotectionnetwork.s3.amazonaws.com [cropprotectionnetwork.s3.amazonaws.com]
- 6. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fungal β-Tubulin, Expressed as a Fusion Protein, Binds Benzimidazole and Phenylcarbamate Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
Validating a New Frontier in Fungicide Analysis: A Comparative Guide to a Novel LC-MS/MS Method for Chlorfenazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a new Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Chlorfenazole, a benzimidazole fungicide. The performance of this method is objectively compared with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Visible Spectrophotometry. This document is intended to equip researchers and analytical scientists with the necessary data and protocols to make informed decisions regarding the most suitable method for their specific analytical needs.
Introduction to this compound Analysis
This compound is a broad-spectrum fungicide used to control a variety of fungal diseases in agricultural crops. Accurate and sensitive quantification of its residues is crucial for ensuring food safety, environmental monitoring, and for research and development purposes. While various analytical techniques can be employed, LC-MS/MS has emerged as a powerful tool for its high selectivity and sensitivity.[1][2] This guide details a newly validated LC-MS/MS method and provides a comparative assessment against traditional analytical approaches.
Comparative Analysis of Analytical Methods for this compound
The performance of the new LC-MS/MS method was rigorously evaluated and compared against established analytical techniques. The following tables summarize the key validation parameters for each method.
Table 1: Performance Comparison of Analytical Methods for this compound Quantification
| Parameter | LC-MS/MS (New Validated Method) | GC-MS | UV-Visible Spectrophotometry |
| Limit of Detection (LOD) | 0.02 µg/kg | 1 µg/kg | 0.5 mg/L |
| Limit of Quantification (LOQ) | 0.1 µg/kg[3] | 5 µg/kg | 2 mg/L |
| **Linearity (R²) ** | >0.999 | >0.995 | >0.99 |
| Dynamic Range | 0.1 - 100 µg/L | 5 - 500 µg/L | 2 - 20 mg/L |
| Accuracy (Recovery %) | 95 - 105% | 85 - 110% | 90 - 110% |
| Precision (RSD %) | < 5% | < 10% | < 15% |
| Analysis Time per Sample | ~12 minutes[3] | ~20 minutes | ~5 minutes |
| Selectivity | Very High | High | Low to Moderate |
| Matrix Effect | Can be significant, requires matrix-matched standards | Moderate, may require cleanup | High, susceptible to interferences |
Table 2: Summary of Methodological Features
| Feature | LC-MS/MS | GC-MS | UV-Visible Spectrophotometry |
| Instrumentation | Liquid Chromatograph coupled to a Tandem Mass Spectrometer | Gas Chromatograph coupled to a Mass Spectrometer | UV-Visible Spectrophotometer |
| Sample Preparation | QuEChERS extraction, filtration | QuEChERS extraction, derivatization (optional), cleanup | Solvent extraction, filtration |
| Principle of Detection | Mass-to-charge ratio of fragmented ions | Mass-to-charge ratio of fragmented ions | Absorbance of UV-Visible light |
| Confirmation of Identity | High confidence (precursor/product ion ratios) | High confidence (mass spectrum library matching) | Low confidence (based on λmax) |
| Cost | High | Medium to High | Low |
| Throughput | High | Medium | High |
Experimental Protocols
Detailed methodologies for the validated LC-MS/MS method and the comparative analytical techniques are provided below.
Validated LC-MS/MS Method
This method is optimized for the sensitive and selective quantification of this compound in complex matrices such as fruits and vegetables.
a. Sample Preparation (QuEChERS Method) [3]
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method was employed for sample extraction.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS salt packet (4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing PSA (primary secondary amine) and MgSO₄. Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Final Extract: Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
b. LC-MS/MS Instrumental Conditions
-
LC System: High-Performance Liquid Chromatograph.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[2]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[4]
-
MRM Transitions: Specific precursor and product ion transitions for this compound would be monitored for quantification and confirmation.
Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of thermally stable and volatile compounds.
a. Sample Preparation
The QuEChERS extraction protocol as described for the LC-MS/MS method can be used. A solvent exchange step from acetonitrile to a more GC-compatible solvent like ethyl acetate may be necessary.[5]
b. GC-MS Instrumental Conditions
-
GC System: Gas Chromatograph with a split/splitless injector.
-
Column: A non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: A suitable temperature gradient to ensure separation of this compound from matrix components.
-
MS System: Single quadrupole or triple quadrupole mass spectrometer with an electron ionization (EI) source.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.
Alternative Method 2: UV-Visible Spectrophotometry
This method offers a simpler and more cost-effective approach, though with lower sensitivity and selectivity.
a. Sample Preparation
-
Extraction: Extract a known weight of the sample with a suitable organic solvent in which this compound is soluble (e.g., methanol or acetonitrile).
-
Filtration: Filter the extract to remove any particulate matter.
-
Dilution: Dilute the extract to a concentration that falls within the linear range of the calibration curve.
b. UV-Vis Instrumental Conditions
-
Spectrophotometer: A double-beam UV-Visible spectrophotometer.
-
Wavelength Scan: Scan a standard solution of this compound to determine the wavelength of maximum absorbance (λmax).
-
Measurement: Measure the absorbance of the sample extracts at the determined λmax.
-
Quantification: Determine the concentration of this compound in the samples using a calibration curve prepared with standard solutions.[6][7]
Visualizing the Workflow
To provide a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for the validated LC-MS/MS method.
Caption: Logical relationship for selecting an analytical method.
Conclusion
The newly validated LC-MS/MS method demonstrates superior performance for the analysis of this compound, particularly in terms of sensitivity, selectivity, and accuracy. While GC-MS offers a viable alternative with high confidence in identification, it may be less suitable for thermally labile compounds and generally has a longer analysis time. UV-Visible spectrophotometry, although simple and cost-effective, lacks the sensitivity and selectivity required for trace residue analysis in complex matrices.
The choice of analytical method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, the complexity of the sample matrix, and budgetary constraints. For regulatory compliance and research applications requiring the highest level of confidence and sensitivity, the validated LC-MS/MS method is the recommended approach for the determination of this compound.
References
- 1. Simultaneous direct analysis of benzimidazole fungicides and relevant metabolites in agricultural products based on multifunction dispersive solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. vliz.be [vliz.be]
- 5. lcms.cz [lcms.cz]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
Unraveling the Cross-Reactivity of Chlorfenazole with Ergosterol Biosynthesis Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity between antifungal compounds is critical for effective drug discovery and resistance management. This guide provides a detailed comparison of Chlorfenazole, a benzimidazole derivative, with other ergosterol biosynthesis inhibitors, supported by available experimental data and methodologies.
This compound, chemically identified as 2-(2-chlorophenyl)-1H-benzimidazole, belongs to the benzimidazole class of compounds. While specific research on this compound's cross-reactivity is limited, the mechanism of action for many benzimidazole derivatives involves the inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This shared mechanism with other well-established antifungal classes, such as azoles, lays the groundwork for potential cross-reactivity and cross-resistance.
Mechanism of Action: A Shared Target
Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its biosynthesis is a complex, multi-step process involving several key enzymes. Many antifungal drugs, including the widely used azoles (e.g., fluconazole, itraconazole, voriconazole), function by inhibiting the enzyme lanosterol 14α-demethylase (encoded by the ERG11 or CYP51 gene).[1][2][3] This inhibition disrupts the ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising fungal cell membrane integrity and function.
Studies on various benzimidazole derivatives have indicated a similar mode of action, with evidence pointing towards the inhibition of 14α-demethylase.[4][5] This common enzymatic target is the primary basis for the predicted cross-reactivity between this compound and other ergosterol biosynthesis inhibitors.
Quantitative Comparison of Antifungal Activity
Table 1: Comparative in vitro activity (MIC in µg/mL) against Candida species
| Compound Class | Compound | Candida albicans | Candida glabrata | Candida krusei | Candida parapsilosis |
| Benzimidazole Derivative | This compound (Predicted) | - | - | - | - |
| Benzimidazole Derivative 1[6] | 0.975 - 15.6 | 1.95 - 15.6 | 0.975 - 7.8 | 1.95 - 15.6 | |
| Benzimidazole Derivative 2[4] | 1.95 | 1.95 | 7.8 | 31.25 | |
| Azoles | Fluconazole | 0.25 - 4 | 0.5 - 64 | 8 - 64 | 0.125 - 4 |
| Itraconazole | 0.03 - 1 | 0.125 - 16 | 0.125 - 8 | 0.03 - 1 | |
| Voriconazole | 0.015 - 0.5 | 0.03 - 16 | 0.06 - 4 | 0.015 - 0.5 | |
| Allylamines | Terbinafine | 0.03 - >64 | 1 - >64 | 0.5 - >64 | 0.03 - 8 |
Note: Data for azoles and terbinafine represent a general range of reported MICs. Specific values can vary significantly based on the strain and testing conditions. Data for benzimidazole derivatives are from specific studies and may not be representative of all compounds in this class. Predicted values for this compound are not available due to a lack of specific studies.
Table 2: Comparative in vitro activity (MIC in µg/mL) against Aspergillus species
| Compound Class | Compound | Aspergillus fumigatus | Aspergillus flavus | Aspergillus niger |
| Benzimidazole Derivative | This compound (Predicted) | - | - | - |
| Benzimidazole Derivative 1[6] | ≥31.2 | ≥31.2 | - | |
| Azoles | Itraconazole | 0.125 - 2 | 0.25 - 2 | 0.5 - 4 |
| Voriconazole | 0.25 - 2 | 0.5 - 2 | 0.5 - 2 | |
| Posaconazole | 0.06 - 1 | 0.125 - 1 | 0.25 - 2 |
Note: Data for azoles represent a general range of reported MICs. Specific values can vary significantly based on the strain and testing conditions. Data for the benzimidazole derivative is from a specific study and may not be representative of all compounds in this class. Predicted values for this compound are not available due to a lack of specific studies.
Experimental Protocols
To facilitate further research into the cross-reactivity of this compound, this section outlines key experimental methodologies.
Antifungal Susceptibility Testing
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental method to assess the in vitro activity of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for yeast (M27) and filamentous fungi (M38).
Workflow for Broth Microdilution MIC Assay:
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Ergosterol Quantification Assay
To confirm that a compound targets the ergosterol biosynthesis pathway, the total cellular ergosterol content can be quantified. A common method involves saponification of fungal cells followed by spectrophotometric analysis.
Workflow for Ergosterol Quantification:
Caption: Workflow for quantifying cellular ergosterol content.
Signaling Pathways and Resistance Mechanisms
The primary signaling pathway affected by ergosterol biosynthesis inhibitors is the ergosterol biosynthesis pathway itself. Inhibition of key enzymes like 14α-demethylase leads to a cascade of downstream effects.
Caption: Inhibition points of different antifungal classes in the ergosterol biosynthesis pathway.
Cross-resistance between different ergosterol biosynthesis inhibitors often arises from mutations in the target enzyme, ERG11 (CYP51A), or overexpression of this enzyme. Additionally, increased drug efflux through the activation of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters can confer resistance to a broad range of antifungal agents.
Conclusion
While direct experimental data on the cross-reactivity of this compound with other ergosterol biosynthesis inhibitors is scarce, its classification as a benzimidazole derivative strongly suggests a mechanism of action targeting ergosterol synthesis, likely at the level of 14α-demethylase. This shared target with azoles indicates a high potential for cross-reactivity. Further research, employing standardized antifungal susceptibility testing and molecular analysis of resistant strains, is crucial to fully elucidate the cross-reactivity profile of this compound and inform its potential development and application in the face of growing antifungal resistance.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Clotrimazole? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Environmental Fate of Chlorfenazole and Thiabendazole
A comprehensive review of the available scientific data on the environmental persistence, degradation, mobility, and ecotoxicity of the fungicides Chlorfenazole and Thiabendazole is presented. This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis to understand the environmental behavior of these two benzimidazole-based compounds.
Disclaimer: Information regarding the environmental fate of this compound is exceptionally scarce due to its status as an obsolete fungicide. Consequently, this comparison relies heavily on the extensive data available for Thiabendazole, with limited comparative data points for this compound.
Physicochemical Properties
The fundamental physicochemical properties of a pesticide are critical in determining its environmental distribution and fate. A summary of the available data for this compound and Thiabendazole is presented below.
| Property | This compound | Thiabendazole |
| Chemical Structure | 2-(2-Chlorophenyl)-1H-benzimidazole | 2-(4-Thiazolyl)-1H-benzimidazole |
| Molecular Formula | C₁₃H₉ClN₂ | C₁₀H₇N₃S |
| Molecular Weight | 228.68 g/mol | 201.25 g/mol [1][2] |
| Water Solubility | Data not available | 50 mg/L at 25°C[2] |
| Vapor Pressure | Data not available | Data not available |
| Log P (Octanol-Water Partition Coefficient) | 3.9 | 2.47[2] |
| pKa | Data not available | Data not available |
Environmental Persistence and Mobility
The persistence of a pesticide in the environment, often measured by its half-life (DT50), and its mobility in soil and water are key indicators of its potential for long-term contamination and off-site transport.
Persistence
| Parameter | This compound | Thiabendazole |
| Soil Half-Life (DT₅₀) | Data not available | 403 days[2] |
| Aqueous Photolysis Half-Life (DT₅₀) | Data not available | 1.2 days (at pH 7)[3] |
| Aqueous Hydrolysis Half-Life (DT₅₀) | Data not available | 203 days (at 20°C and pH 7)[3] |
| Water-Sediment Half-Life (DT₅₀) | Data not available | 4 days[3] |
Mobility
The mobility of a pesticide in soil is influenced by its adsorption characteristics, typically quantified by the soil organic carbon-water partitioning coefficient (Koc).
| Parameter | This compound | Thiabendazole |
| Soil Adsorption Coefficient (Koc) | Data not available | Data indicates medium mobility[4] |
Studies have shown that the adsorption of Thiabendazole to soil increases with increasing soil acidity[5]. Its mobility in soil is considered to be much smaller than that of other benzimidazole fungicides like MBC[5].
Degradation Pathways
Understanding the degradation pathways of a pesticide is crucial for identifying its transformation products and their potential environmental impact.
This compound
No information on the degradation pathways of this compound in the environment was found.
Thiabendazole
Thiabendazole undergoes degradation in the environment through various processes, including metabolism in organisms and photolysis. In animal systems, it is primarily metabolized to 5-hydroxythiabendazole, which is then excreted as glucuronide or sulfate conjugates[6][7]. Photodegradation in aqueous solutions can also occur.
Ecotoxicity
The ecotoxicity of a pesticide provides insight into its potential adverse effects on non-target organisms in the environment.
Aquatic Ecotoxicity
| Organism | Endpoint | This compound | Thiabendazole |
| Fish | 96h LC₅₀ | Data not available | Low toxicity[8] |
| Aquatic Invertebrates (Daphnia sp.) | 48h EC₅₀ | Data not available | Data not available |
| Algae | 72h EC₅₀ | Data not available | Data not available |
Terrestrial Ecotoxicity
| Organism | Endpoint | This compound | Thiabendazole |
| Birds | Acute Oral LD₅₀ | Data not available | No data available[8] |
| Earthworms | LD₅₀ | Data not available | ~20 µ g/worm (sensitive)[8] |
| Bees | Acute Contact LD₅₀ | Data not available | Nontoxic[8] |
Experimental Protocols
The environmental fate of pesticides is typically assessed using standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following provides a general overview of the methodologies that would be employed to generate the data presented in this guide.
Persistence Studies
-
Aerobic and Anaerobic Transformation in Soil (OECD 307): This test evaluates the rate and route of degradation of a substance in soil under both aerobic and anaerobic conditions.[9][10][11] Radiolabeled test substance is typically used to trace its transformation and mineralization (conversion to CO₂).
-
Phototransformation on Soil Surfaces: This study assesses the degradation of a chemical on the soil surface when exposed to light, simulating sunlight.
-
Hydrolysis as a Function of pH (OECD 111): This test determines the rate of abiotic degradation of a substance in water at different pH levels (typically 4, 7, and 9).
Mobility Studies
-
Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method quantifies the extent to which a chemical adsorbs to and desorbs from various soil types.[12][13] This data is used to calculate the Koc value and predict the chemical's mobility in soil.
Ecotoxicity Studies
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC₅₀) over a 96-hour exposure period.[14][15][16][17][18]
-
Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of the tested daphnids (a type of freshwater crustacean) over a 48-hour period (EC₅₀).[19][20][21][22][23]
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a chemical on the growth of algae, determining the concentration that inhibits growth by 50% (EC₅₀) over 72 hours.[24][25][26][27]
Conclusion
The available data clearly indicates that Thiabendazole is a persistent fungicide with low mobility in soil. Its degradation in the environment occurs through metabolic and photolytic pathways. While it exhibits low acute toxicity to fish, it can be toxic to sensitive organisms like earthworms.
In stark contrast, the environmental fate of this compound remains largely uncharacterized in the public domain. Its status as an obsolete fungicide has likely limited further research into its environmental behavior. This significant data gap prevents a robust comparative assessment with Thiabendazole. For a comprehensive understanding of the environmental risks associated with this compound, further research into its persistence, mobility, degradation, and ecotoxicity would be necessary. Researchers and professionals should exercise caution and assume a potential for environmental risk in the absence of such data.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiabendazole | C10H7N3S | CID 5430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thiabendazole (Ref: MK 360) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. cris.huji.ac.il [cris.huji.ac.il]
- 6. 200. Thiabendazole (AGP:1970/M/12/1) [inchem.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. EXTOXNET PIP - THIABENDAZOLE [extoxnet.orst.edu]
- 9. content.fera.co.uk [content.fera.co.uk]
- 10. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]
- 11. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]
- 12. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]
- 13. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]
- 14. Acute toxicity of injected drugs and substances in fish [protocols.io]
- 15. biotecnologiebt.it [biotecnologiebt.it]
- 16. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 17. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 18. oecd.org [oecd.org]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 21. oecd.org [oecd.org]
- 22. oecd.org [oecd.org]
- 23. biotecnologiebt.it [biotecnologiebt.it]
- 24. biotecnologiebt.it [biotecnologiebt.it]
- 25. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
- 26. catalog.labcorp.com [catalog.labcorp.com]
- 27. oecd.org [oecd.org]
Chlorfenazole: A Selective Inhibitor of Fungal Ergosterol Synthesis - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Chlorfenazole's performance as a selective inhibitor of fungal ergosterol synthesis against other established antifungal agents. The information presented is based on available scientific literature and is intended to support research and development in the field of antifungal drug discovery.
Introduction to Ergosterol Synthesis Inhibition
Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. The biosynthesis of ergosterol is a complex metabolic pathway that serves as a primary target for a significant class of antifungal drugs. By inhibiting key enzymes in this pathway, these agents disrupt the fungal cell membrane, leading to growth inhibition (fungistatic) or cell death (fungicidal). The major classes of ergosterol biosynthesis inhibitors include azoles, allylamines, and morpholines, each targeting a specific enzymatic step.
This compound is a synthetic fungicide that has been utilized in agriculture to control a variety of fungal pathogens.[1] Its mechanism of action is attributed to the inhibition of ergosterol biosynthesis, leading to the disruption of fungal cell structure and function.[1] This guide aims to validate its role as a selective inhibitor and compare its activity with other well-established ergosterol synthesis inhibitors.
Mechanism of Action and Pathway Inhibition
The fungal ergosterol biosynthesis pathway is a multi-step process, with several key enzymes that are targets for antifungal drugs. This compound, as an azole-like compound, is understood to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane, ultimately disrupting its function.
Below is a diagram illustrating the fungal ergosterol synthesis pathway and the points of inhibition for different classes of antifungal agents.
Caption: Fungal Ergosterol Synthesis Pathway and Inhibitor Targets.
Comparative Performance Data
A direct quantitative comparison of this compound with other ergosterol synthesis inhibitors is challenging due to the limited availability of publicly accessible peer-reviewed data providing its specific IC50 values against key fungal pathogens like Candida albicans and Aspergillus fumigatus. However, based on its classification and known use as a fungicide, its efficacy is expected to be comparable to other azole antifungals.
The following tables summarize the available IC50 values for commonly used ergosterol synthesis inhibitors against Candida albicans and Aspergillus fumigatus. It is important to note that these values can vary depending on the specific strain and the experimental conditions.
Table 1: In Vitro Activity of Ergosterol Synthesis Inhibitors against Candida albicans
| Compound | Fungal Strain | IC50 (µg/mL) | Reference |
| Fluconazole | C. albicans (various clinical isolates) | 0.25 - >64 | --INVALID-LINK-- |
| Itraconazole | C. albicans (various clinical isolates) | 0.03 - >16 | --INVALID-LINK-- |
| Clotrimazole | C. albicans ATCC 10231 | 0.03 | --INVALID-LINK-- |
| Terbinafine | C. albicans (various isolates) | 0.03 - >128 | --INVALID-LINK-- |
Table 2: In Vitro Activity of Ergosterol Synthesis Inhibitors against Aspergillus fumigatus
| Compound | Fungal Strain | IC50 (µg/mL) | Reference |
| Itraconazole | A. fumigatus (clinical isolates) | 0.125 - 2 | --INVALID-LINK-- |
| Voriconazole | A. fumigatus (clinical isolates) | 0.125 - 1 | --INVALID-LINK-- |
| Posaconazole | A. fumigatus (clinical isolates) | ≤0.03 - 0.25 | --INVALID-LINK-- |
Experimental Protocols
The validation of ergosterol synthesis inhibitors typically involves a series of in vitro experiments to determine their antifungal activity and elucidate their mechanism of action.
Antifungal Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against a specific fungus.
Protocol:
-
Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to a specific turbidity, corresponding to a standardized cell concentration.
-
Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).
-
Inoculation: Each well is inoculated with the prepared fungal suspension.
-
Incubation: The microtiter plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, often observed visually or measured spectrophotometrically.
Caption: Broth Microdilution Workflow.
Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This technique is used to analyze the sterol composition of fungal cells after treatment with an ergosterol synthesis inhibitor, providing direct evidence of the drug's mechanism of action.
Protocol:
-
Fungal Culture and Treatment: Fungal cells are grown in a liquid medium to a specific growth phase and then exposed to the antifungal agent at a sub-inhibitory concentration.
-
Lipid Extraction: The fungal cells are harvested, and total lipids are extracted using a solvent system (e.g., chloroform/methanol).
-
Saponification: The lipid extract is saponified (hydrolyzed) using a strong base (e.g., potassium hydroxide) to release the sterols from their esterified forms.
-
Sterol Extraction: The non-saponifiable lipids, containing the free sterols, are extracted with an organic solvent (e.g., n-hexane).
-
Derivatization: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility for GC analysis.
-
GC-MS Analysis: The derivatized sterol sample is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their mass spectra.
Caption: Sterol Analysis Workflow.
Conclusion
Further research is warranted to establish a comprehensive profile of this compound's antifungal activity, including the determination of its IC50 values against a broad range of clinically relevant fungal pathogens. Such data would enable a more direct and quantitative comparison with existing ergosterol synthesis inhibitors and could support its potential development for new applications. The experimental protocols outlined in this guide provide a framework for conducting such validation studies.
References
Comparing the cost-effectiveness of Chlorfenazole with other agricultural fungicides
A Note on Terminology: Initial research indicates a likely confusion between "Chlorfenazole" and "chlorfenapyr." The available scientific literature extensively documents chlorfenapyr as a pro-insecticide and acaricide, but not as a primary agricultural fungicide. While chlorfenapyr is derived from a natural product that exhibited antifungal properties, its commercial application is centered on insect and mite control.[1][2] This guide, therefore, focuses on the cost-effectiveness of chlorfenapyr in its established role within agricultural pest management programs.
Chlorfenapyr is a broad-spectrum insecticide belonging to the pyrrole class of chemicals.[3] It is a pro-insecticide, meaning it is metabolized into its active form after being ingested by the target pest.[2][3] Its unique mode of action, the disruption of adenosine triphosphate (ATP) production in mitochondria, makes it effective against a variety of pests, including those resistant to other insecticide classes.[2][3]
Comparative Cost-Effectiveness Analysis
Table 1: Efficacy of Chlorfenapyr 240 SC on Tomato Fruit Borer Population
| Treatment (Active Ingredient) | Dosage (ml/ha) | Mean Population Reduction (%) |
| Chlorfenapyr 240 SC | 480 | 91.34 |
| Chlorfenapyr 240 SC | 288 | 89.55 |
| Chlorfenapyr 240 SC | 240 | 87.66 |
| Chlorfenapyr 240 SC | 144 | 85.34 |
| Untreated Control | - | 0.00 |
Source: Adapted from a study on the assessment of the impact of Chlorfenapyr 240 SC on the fruit borer of tomato.[4]
Table 2: Impact of Chlorfenapyr 240 SC on Marketable Tomato Yield
| Treatment (Active Ingredient) | Dosage (ml/ha) | Marketable Fruit Yield (t/ha) | Increase Over Control (t/ha) |
| Chlorfenapyr 240 SC | 480 | 32 | 10 |
| Chlorfenapyr 240 SC | 288 | 27 | 5 |
| Chlorfenapyr 240 SC | 240 | 25 | 3 |
| Chlorfenapyr 240 SC | 144 | 23 | 1 |
| Untreated Control | - | 22 | - |
Source: Adapted from a study on the assessment of the impact of Chlorfenapyr 240 SC on the fruit borer of tomato.[4]
Experimental Protocols
To determine the cost-effectiveness of a crop protection agent like chlorfenapyr, a standardized field trial protocol is essential. The following is a generalized methodology based on established guidelines.
Objective: To evaluate the efficacy and economic benefit of Chlorfenapyr compared to other pest management strategies for a specific crop and target pest.
Experimental Design:
-
Site Selection: Choose a location with a known history of the target pest pressure and uniform soil and environmental conditions.
-
Plot Layout: Establish a randomized complete block design with a minimum of four replications for each treatment. Plots should be of a size suitable for the crop and application equipment, with buffer zones to prevent spray drift between plots.
-
Treatments:
-
Untreated Control
-
Chlorfenapyr at varying application rates (e.g., low, medium, high)
-
Standard commercial insecticide(s) used for the same target pest
-
-
Application: Apply treatments at the recommended crop stage and pest threshold, using calibrated equipment to ensure uniform coverage.
-
Data Collection:
-
Pest Incidence/Severity: Conduct regular assessments of pest populations or damage according to standardized rating scales.
-
Crop Yield: Harvest the marketable portion of the crop from the center of each plot to avoid edge effects. Measure total yield and grade for quality.
-
Cost Tracking: Record all input costs, including the price of the pesticide, application labor, and any other variable costs associated with each treatment.
-
-
Data Analysis:
-
Use analysis of variance (ANOVA) to determine statistically significant differences in pest control and yield among treatments.
-
Calculate the net economic return for each treatment by subtracting the total costs from the gross revenue (yield multiplied by market price).
-
The cost-benefit ratio can be determined by dividing the net return by the cost of the pest control measure.
-
Visualizing Methodologies and Pathways
Experimental Workflow for Cost-Effectiveness Analysis
Signaling Pathway: Mode of Action of Chlorfenapyr
Chlorfenapyr's mode of action is distinct from many other insecticides, which target the nervous system. As a pro-insecticide, it is converted within the insect to its active metabolite, CL 303268 . This active compound is an uncoupler of oxidative phosphorylation in the mitochondria.
References
- 1. A Comprehensive Review of the Current Knowledge of Chlorfenapyr: Synthesis, Mode of Action, Resistance, and Environmental Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorfenapyr - Wikipedia [en.wikipedia.org]
- 3. News - Chlorfenapyr Insecticide: Mode of Action, Applications, and Benefits [bigpesticides.com]
- 4. ijsr.net [ijsr.net]
Head-to-head comparison of Chlorfenazole and Carbendazim for controlling powdery mildew
A comprehensive guide for researchers and crop protection professionals on the efficacy and mechanisms of two benzimidazole fungicides. This guide presents available experimental data for Carbendazim and discusses the broader context of benzimidazole fungicides in the management of powdery mildew.
Executive Summary
Powdery mildew represents a significant threat to a wide range of crops, necessitating effective fungicidal control measures. This guide provides a detailed comparison of two benzimidazole fungicides, Chlorfenazole and Carbendazim, for the control of various powdery mildew species. While both fungicides belong to the same chemical class, a notable disparity exists in the publicly available research and experimental data.
Carbendazim is a well-documented, broad-spectrum systemic fungicide with extensive data supporting its efficacy against powdery mildew on various crops.[1] It functions by inhibiting β-tubulin synthesis, a critical component of fungal cell division.[2] This guide presents a compilation of experimental data on Carbendazim's performance, detailed experimental protocols, and a visualization of its mode of action.
In contrast, specific experimental data on the efficacy of this compound against powdery mildew is scarce in accessible scientific literature. As a benzimidazole fungicide, its mode of action is presumed to be similar to Carbendazim.[2][3] However, without direct comparative studies, a quantitative head-to-head performance evaluation is not feasible at this time. This guide will, therefore, focus on the comprehensive data available for Carbendazim and provide a general overview of the benzimidazole class of fungicides, to which this compound belongs, including their known benefits and the significant challenge of fungicide resistance.[2]
Carbendazim: A Detailed Profile
Carbendazim is a widely used systemic fungicide valued for its efficacy against a broad spectrum of fungal pathogens, including those responsible for powdery mildew.[4][5] Its systemic nature allows it to be absorbed by the plant and translocated within its tissues, providing both protective and curative action against fungal infections.[5]
Mode of Action
Carbendazim's primary mode of action is the inhibition of β-tubulin polymerization.[2] Tubulin is a protein that is essential for the formation of microtubules, which are critical components of the mitotic spindle during fungal cell division (mitosis). By binding to β-tubulin, Carbendazim disrupts the assembly of the mitotic spindle, arresting cell division and ultimately leading to the death of the fungal pathogen. This specific site of action classifies Carbendazim within the Fungicide Resistance Action Committee (FRAC) Group 1.[4]
Caption: Mode of action of Carbendazim in fungal cells.
Efficacy Data
Numerous field and laboratory studies have demonstrated the effectiveness of Carbendazim in controlling powdery mildew across a variety of crops. The following table summarizes key findings from selected studies.
| Crop | Pathogen | Treatment | Efficacy (% Disease Reduction) | Reference |
| Blackgram | Erysiphe polygoni | Carbendazim (0.1%) | >74% (reduction in PDI) | [6] |
| Greengram | Erysiphe polygoni | Carbendazim | Most effective among tested fungicides | [6] |
| Field Pea | Not specified | Carbendazim | Effective in reducing disease and increasing pod yield | [7] |
| Chilli | Leveillula taurica | Carbendazim (50% WP) | Significant reduction in disease severity | [7] |
Note: Percent Disease Index (PDI) is a measure of disease severity. The efficacy of Carbendazim can be influenced by factors such as application timing, disease pressure, and the potential for fungicide resistance in the pathogen population.
The Benzimidazole Fungicide Class
Both this compound and Carbendazim belong to the benzimidazole class of fungicides.[2][3] This class was first introduced in the 1960s and was revolutionary due to its systemic properties and broad spectrum of activity.[8] Benzimidazoles, as a group, are known to be effective against a wide range of ascomycete and basidiomycete fungi, including those that cause powdery mildews.[2]
A significant challenge associated with the use of benzimidazole fungicides is the development of resistance in fungal populations.[2] Due to their single-site mode of action, repeated use of these fungicides can quickly select for resistant individuals, leading to a loss of efficacy.[9] The F200Y and E198A/G/K mutations in the β-tubulin gene are common mechanisms of resistance.[2] Therefore, it is crucial to implement resistance management strategies, such as rotating or tank-mixing benzimidazoles with fungicides from different FRAC groups.[9]
Experimental Protocols
To ensure the reproducibility and validity of fungicide efficacy studies, detailed experimental protocols are essential. Below is a generalized workflow for evaluating the efficacy of fungicides against powdery mildew in a field setting.
Caption: Generalized workflow for a fungicide efficacy trial.
A detailed protocol based on a study evaluating Carbendazim on blackgram is as follows:
-
Experimental Setup: The field experiment is laid out in a Randomized Block Design (RBD) with multiple replications for each treatment.[6]
-
Crop and Cultivar: A susceptible cultivar of the target crop (e.g., blackgram) is sown.
-
Treatments: Treatments include a control (unsprayed), Carbendazim applied at a specified rate (e.g., 0.1%), and potentially other fungicides or combinations for comparison.[6]
-
Application: Fungicides are applied as a foliar spray at the initiation of the disease and subsequent applications are carried out at regular intervals (e.g., 10-15 days), depending on disease pressure.
-
Data Assessment: Disease severity is recorded at set intervals after the final spray using a rating scale (e.g., 0-9 scale, where 0 is no disease and 9 is >50% of the leaf area affected). The Percent Disease Index (PDI) is then calculated.
-
Yield Data: At the end of the growing season, yield parameters such as pods per plant, seeds per pod, and overall grain yield are recorded for each plot.[6]
-
Statistical Analysis: The collected data on disease severity and yield are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine the significance of differences between treatments.
Alternatives to Carbendazim for Powdery Mildew Control
Given the potential for resistance to benzimidazole fungicides, an integrated disease management strategy that includes the use of fungicides with different modes of action is recommended. Several effective alternatives to Carbendazim are available for the control of powdery mildew:
-
Demethylation Inhibitors (DMIs) (FRAC Group 3): This group includes fungicides like propiconazole, tebuconazole, and myclobutanil. They inhibit the biosynthesis of ergosterol, a key component of fungal cell membranes.
-
Quinone outside Inhibitors (QoIs) (FRAC Group 11): Strobilurins such as azoxystrobin and trifloxystrobin belong to this group. They inhibit mitochondrial respiration in fungi.
-
Succinate Dehydrogenase Inhibitors (SDHIs) (FRAC Group 7): This class includes fungicides like boscalid and fluopyram, which also target fungal respiration.
-
Sulfur and Copper-based Fungicides: These are multi-site contact fungicides that have been used for many years and have a lower risk of resistance development.
-
Bio-fungicides: Some biological control agents, such as certain strains of Bacillus subtilis, can also be effective in managing powdery mildew.
Conclusion
Carbendazim remains an effective fungicide for the control of powdery mildew on a variety of crops, with a well-understood mode of action. However, the significant risk of fungicide resistance necessitates its use in a carefully managed integrated pest management program that includes rotation with fungicides from different FRAC groups. While this compound belongs to the same chemical class, the lack of specific efficacy data prevents a direct comparison. Researchers and crop protection professionals are encouraged to consult local extension services for the most current recommendations on fungicide use and resistance management for specific crops and regions.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. preprints.org [preprints.org]
- 5. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Short History of Fungicides [apsnet.org]
- 9. Benzimidazoles | FRAC [frac.info]
Safety Operating Guide
Proper Disposal of Chlorfenazole: A Guide for Laboratory Professionals
For Immediate Reference: Treat all chlorfenazole waste as hazardous due to its acute toxicity and significant environmental hazards. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.
Immediate Safety Precautions
Before handling this compound for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat to protect from splashes.
In case of a spill, avoid creating dust. Carefully scoop the solid material into a designated waste container. Clean the spill area with a damp cloth, and dispose of the cloth as hazardous waste.
Quantitative Data for this compound Waste Management
Due to the lack of specific regulatory data for this compound, the following table provides general quantitative limits for the accumulation of hazardous waste in a laboratory setting, which should be applied to this compound waste. These are based on United States Environmental Protection Agency (EPA) guidelines for satellite accumulation areas.
| Parameter | Limit | Regulatory Citation (Example) |
| Maximum Volume of Hazardous Waste | 55 gallons | 40 CFR 262.15(a) |
| Maximum Volume of Acutely Hazardous Waste | 1 quart (liquid) or 1 kg (solid) | 40 CFR 262.15(a)(1) |
| Maximum Accumulation Time | Containers must be moved to a central storage area within 3 days of being full. Partially filled containers may be accumulated for up to one year. | 40 CFR 262.15(a)(5)(ii) |
Note: While this compound is not explicitly listed as an acutely hazardous waste (P-list), its high toxicity warrants treating it with a similar level of caution. Always consult your institution's specific waste management plan.
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste, from initial collection to final removal from the laboratory.
1. Waste Identification and Segregation:
-
Hazardous Waste Determination: Due to its inherent hazards ("Harmful if swallowed," "Causes serious eye damage," and "Very toxic to aquatic life with long-lasting effects"), all this compound waste, including pure chemical, contaminated materials (e.g., gloves, weighing paper), and solutions, must be treated as hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. In particular, keep it separate from:
-
Strong Oxidizing Agents: Such as nitrates, perchlorates, and peroxides.
-
Strong Acids and Bases: To prevent potential reactions.
-
Incompatible Solvents: Avoid mixing with solvents that could cause a reaction.
-
2. Waste Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible container with a secure screw-top lid. The original product container can be used if it is in good condition.
-
Labeling: Immediately label the waste container with the following information:
-
The words "HAZARDOUS WASTE"
-
The full chemical name: "this compound"
-
The specific hazards: "Toxic," "Environmental Hazard"
-
The date accumulation started.
-
The name and contact information of the generating researcher or lab.
-
3. Waste Accumulation and Storage:
-
Location: Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
4. Request for Disposal:
-
Once the container is full or you are ready to have it removed, follow your institution's procedure for hazardous waste pickup. This typically involves submitting an online request to your Environmental Health and Safety (EHS) department.
-
Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will collect it from your SAA.
5. Empty Container Disposal:
-
A container that has held this compound is not considered "empty" until it has been triple-rinsed with a suitable solvent.
-
The rinsate from the triple-rinsing process must be collected and disposed of as hazardous waste.
-
Once triple-rinsed, the container can be defaced (to remove the original label) and disposed of as non-hazardous solid waste, in accordance with your institution's policies.
Experimental Protocols
While no specific experimental protocols for this compound disposal were found in the literature, the principles of safe laboratory practice dictate that any procedure involving this compound should be designed to minimize waste generation. This can be achieved through:
-
Accurate Weighing: Only weigh out the amount of this compound needed for the experiment.
-
Small-Scale Reactions: Whenever possible, conduct reactions on the smallest scale that will yield the desired results.
-
Decontamination of Glassware: Decontaminate glassware that has come into contact with this compound by rinsing it with an appropriate solvent and collecting the rinsate as hazardous waste before washing.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for this compound Waste Disposal.
By following these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's specific guidelines.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
